2-Fluoro-4-iodo-6-chloroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-fluoro-4-iodoaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOVEKLHHKYVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-6-fluoro-4-iodoaniline: A Strategic Building Block in Modern Synthesis
Executive Summary
This technical guide provides a comprehensive overview of 2-Chloro-6-fluoro-4-iodoaniline, a polyhalogenated aromatic amine of significant interest to researchers in synthetic and medicinal chemistry. This document delves into the compound's core chemical and physical properties, provides detailed protocols for its synthesis, and explores its strategic application as a versatile intermediate in advanced organic synthesis, particularly in the construction of complex molecules for drug discovery. The unique electronic and steric arrangement of its three distinct halogen substituents (I, Cl, F) allows for remarkable regiochemical control in cross-coupling reactions, making it a powerful tool for the targeted synthesis of novel chemical entities. This guide serves as a practical resource for scientists and drug development professionals seeking to leverage the unique reactivity of this building block.
Chemical Identity and Structure
Nomenclature and Identifiers
-
Systematic IUPAC Name : 4-chloro-2-fluoro-6-iodoaniline[1]
-
Synonyms : 4-chloro-2-fluoro-6-iodophenylamine, benzenamine, 4-chloro-2-fluoro-6-iodo-[1][4]
Molecular Structure
2-Chloro-6-fluoro-4-iodoaniline possesses a benzene ring substituted with an amine group and three different halogen atoms. The amine group (-NH₂) at position 1 strongly activates the ring towards electrophilic substitution, while the halogens modulate this reactivity and provide multiple, distinct sites for subsequent functionalization. The fluorine at position 2 and the chlorine at position 6 provide steric hindrance around the amine, which can influence its reactivity and conformational properties.
Caption: Chemical structure of 2-Chloro-6-fluoro-4-iodoaniline.
Physicochemical and Spectroscopic Properties
Summary of Physical Properties
The physical properties of this compound make it suitable for a range of standard laboratory procedures in organic synthesis. It is a solid at room temperature, allowing for easy handling and weighing.
| Property | Value | Source(s) |
| Molecular Weight | 271.46 g/mol | [2][3] |
| Appearance | Yellow to light-brown or purple powder/crystals | [4] |
| Melting Point | 39-41 °C | [1][2] |
| Boiling Point | 267.4 °C at 760 mmHg | [2] |
| Density | 2.089 g/cm³ | [2] |
| Flash Point | 115.5 °C | [2] |
| Storage Temperature | 2-8 °C, sealed in dry, dark place | [4] |
Spectroscopic Profile
Spectroscopic analysis is crucial for confirming the identity and purity of 2-Chloro-6-fluoro-4-iodoaniline. While specific spectral data for this exact compound is not widely published, its expected characteristics can be reliably inferred from its structure and data from closely related analogs like 2-fluoro-4-iodoaniline.
-
¹H NMR : The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. These signals would appear as doublets or more complex multiplets due to coupling with the adjacent fluorine atom. The amine protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can vary with solvent and concentration.
-
¹³C NMR : The carbon NMR spectrum should display six unique signals for the aromatic carbons, as the substitution pattern renders them all chemically inequivalent. The carbon atoms bonded to the halogens will show characteristic shifts, and the C-F bond will exhibit a large one-bond coupling constant (¹JCF).
-
IR Spectroscopy : The infrared spectrum will be characterized by N-H stretching bands for the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. The C-F, C-Cl, and C-I bonds will show characteristic stretching vibrations in the fingerprint region (below 1500 cm⁻¹).
-
Mass Spectrometry : The mass spectrum will show a distinct molecular ion (M⁺) peak at m/z 271, corresponding to the molecular weight. A characteristic isotopic pattern will be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). Fragmentation patterns would likely involve the loss of halogen atoms or the amine group.
Synthesis and Manufacturing Insights
Core Synthesis Pathway: Electrophilic Iodination
The most direct synthesis of 2-Chloro-6-fluoro-4-iodoaniline involves the regioselective iodination of the commercially available starting material, 4-chloro-2-fluoroaniline.[2]
Mechanistic Rationale: The Role of Silver Sulfate
Direct iodination of aromatic compounds with molecular iodine (I₂) is often a slow and reversible process.[5][6] The reaction requires an activating agent to generate a more potent electrophilic iodine species. Silver salts, such as silver sulfate (Ag₂SO₄), serve this purpose effectively.[5][7][8]
The mechanism proceeds as follows:
-
Generation of Electrophile : Silver sulfate reacts with molecular iodine. The silver(I) ion has a high affinity for iodide, leading to the precipitation of silver iodide (AgI). This process polarizes the I-I bond, generating a highly electrophilic iodine species, conceptually an "I⁺" equivalent.[5]
-
Electrophilic Aromatic Substitution : The electron-rich aniline ring attacks the electrophilic iodine species. The amine group is a strong ortho-, para-director. Since the para position (C4) is blocked by chlorine and one ortho position (C2) is blocked by fluorine, the substitution is directed to the vacant ortho position (C6).
-
Rearomatization : A base (which can be another molecule of aniline or the solvent) removes the proton from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final product.
The use of silver sulfate provides a mild and efficient method for this transformation, avoiding the harsh conditions required by other iodinating systems.[6]
Caption: Workflow for the synthesis of 2-Chloro-6-fluoro-4-iodoaniline.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the iodination of anilines.[2]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-fluoroaniline (1.0 eq) in ethanol.
-
Reagent Addition : To the stirred solution, add silver sulfate (Ag₂SO₄, 1.05 eq). Then, add molecular iodine (I₂, 1.05 eq) portion-wise over 15-20 minutes. The reaction is exothermic and the mixture will darken.
-
Reaction : Stir the reaction mixture at ambient temperature for approximately 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Filtration : Upon completion, filter the mixture through a pad of Celite® to remove the precipitated silver iodide (AgI) and any excess silver salts. Rinse the pad with a small amount of ethanol.
-
Solvent Removal : Combine the filtrates and remove the ethanol under reduced pressure to yield a dark oil.
-
Workup : Dissolve the crude oil in dichloromethane (DCM). Wash the organic solution sequentially with 2M sodium hydroxide (2x), saturated sodium thiosulfate (Na₂S₂O₃) solution (2x) to remove unreacted iodine, and water (2x).
-
Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude 2-Chloro-6-fluoro-4-iodoaniline. Further purification by column chromatography may be performed if necessary.
Chemical Reactivity and Strategic Applications
The Principle of Regioselective Reactivity: Leveraging the C-I Bond
The primary value of 2-Chloro-6-fluoro-4-iodoaniline in synthesis lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. This results in a well-established reactivity trend: C-I > C-Br > C-OTf > C-Cl .[9][10]
This reactivity hierarchy allows chemists to perform selective functionalization at the C-I bond while leaving the more robust C-Cl bond intact for potential subsequent transformations. The C-F bond is generally unreactive under these conditions. This makes the molecule an excellent substrate for sequential, site-selective cross-coupling reactions to build molecular complexity.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron species (like a boronic acid) and an organic halide.[9][11][12] 2-Chloro-6-fluoro-4-iodoaniline can be selectively coupled at the C4 position (C-I bond) with various aryl or alkyl boronic acids to generate complex biaryl structures, which are common motifs in pharmaceuticals.[9]
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[13][14] While the substrate itself is an amine, its aryl iodide moiety can react with other amines, amides, or nitrogen-containing heterocycles.[10] This reaction is fundamental in synthesizing complex aniline derivatives and is widely used in drug discovery.[15]
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Case Study: Detailed Protocol for a Regioselective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective coupling at the C-I bond.
-
Inert Atmosphere : To a dry Schlenk flask, add 2-Chloro-6-fluoro-4-iodoaniline (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as Dioxane/Water (4:1).
-
Reaction : Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting aniline. Reaction times can vary from 2 to 24 hours.
-
Workup : Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Relevance in Drug Discovery and Medicinal Chemistry
Role as a Key Intermediate
Halogenated anilines are foundational building blocks in medicinal chemistry. The introduction of halogens, particularly fluorine, can significantly improve a drug candidate's metabolic stability, binding affinity, and lipophilicity.[16] The presence of multiple, orthogonally reactive halogen handles on a single scaffold, as in 2-Chloro-6-fluoro-4-iodoaniline, allows for the rapid generation of diverse compound libraries for screening and structure-activity relationship (SAR) studies.
Analog Case Study: The Synthesis of Trametinib (Mekinist®)
The strategic importance of this class of compounds is underscored by the synthesis of Trametinib, a potent and selective MEK1/MEK2 inhibitor used in cancer therapy. A key intermediate in the synthesis of Trametinib is 2-fluoro-4-iodoaniline , a closely related structural analog.[17] This intermediate provides the critical 2-fluoro-4-iodophenylamino moiety of the final drug molecule.[17] The synthetic route involves transforming 2-fluoro-4-iodoaniline into a urea derivative, which is then incorporated into the core heterocyclic structure of the drug.[17] This example highlights the direct and impactful application of such building blocks in the development of modern targeted therapies.
Safety, Handling, and Storage
Hazard Identification and GHS Classification
2-Chloro-6-fluoro-4-iodoaniline is a hazardous substance and must be handled with appropriate care.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[2][3] |
| Skin Irritation | ❗ | Warning | H315: Causes skin irritation. |
| Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation. |
| STOT SE 3 | ❗ | Warning | H335: May cause respiratory irritation. |
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Handle only in a well-ventilated area, preferably inside a chemical fume hood.
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.
-
Respiratory Protection : If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.
-
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Stability
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8 °C.[4]
-
Stability : The compound is light-sensitive and should be protected from light. It is stable under recommended storage conditions.
Conclusion: Future Perspectives
2-Chloro-6-fluoro-4-iodoaniline represents a highly functionalized and synthetically versatile building block. Its pre-installed, orthogonally reactive halogen sites offer a streamlined approach to building molecular complexity. As the demand for novel, highly substituted aromatic compounds continues to grow in the fields of pharmaceuticals, agrochemicals, and materials science, the strategic application of intermediates like this will become increasingly vital. Future research will likely focus on expanding its use in other catalytic transformations and developing more sustainable, "green" protocols for its synthesis and application.
References
- (PDF) 2-Chloro-4-iodoaniline - ResearchGate. ResearchGate. [Link]
- 2,6-Difluoro-4-iodoaniline | C6H4F2IN | CID 278943 - PubChem. PubChem. [Link]
- Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. National Center for Biotechnology Information. [Link]
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- On the synthesis, cytostatic and antitumor properties of new Pt(II) and Pt(IV) complexes with chloroanilines - PubMed. PubMed. [Link]
- Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Sonal Biyani. [Link]
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]/24%3A_Palladium_Catalyzed_Cross-Coupling/24.03%3A_Buchwald-Hartwig_Amination)
- Iodination of aromatic amines with iodine and silver sulfate (1992) | Wing-Wah Sy. Semantic Scholar. [Link]
- US2675409A - Preparation of 2, 4, 6-trichloroaniline - Google Patents.
- A Direct Iodination Method with Iodine and Silver Triflate for the Synthesis of SPECT and PET Imaging Agent Precursors - ResearchGate. ResearchGate. [Link]
- 2-Fluoro-4-iodoaniline (CAS No: 29632-74-4) API Intermediate Manufacturers - apicule. apicule. [Link]
- Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing). Royal Society of Chemistry. [Link]
- Regioselective iodination of chlorinated aromatic compounds using silver salts. ScienceDirect. [Link]
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. Royal Society of Chemistry. [Link]
- Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
- Aromatic Iodination with Iodine and Silver Sulfate. Rhodium Archive. [Link]
- Use of 2,4,6-trichloro-1,3,5-triazine (TCT) as organic catalyst in organic synthesis. ResearchGate. [Link]
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. Journal of Chemical Education. [Link]
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. National Center for Biotechnology Information. [Link]
Sources
- 1. 2-Fluoro-6-iodo-4-methylaniline | 217314-44-8 | Benchchem [benchchem.com]
- 2. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. xray.uky.edu [xray.uky.edu]
- 6. Aromatic Iodination with Iodine and Silver Sulfate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. par.nsf.gov [par.nsf.gov]
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- 17. apicule.com [apicule.com]
difference between 2-Fluoro-4-iodo-6-chloroaniline and 4-Chloro-2-fluoro-6-iodoaniline
This guide provides an in-depth technical analysis comparing 2-Fluoro-4-iodo-6-chloroaniline (Compound A) and 4-Chloro-2-fluoro-6-iodoaniline (Compound B). While these two compounds are regioisomers sharing the exact same molecular formula (
Executive Summary: The "Position" Paradigm
In the high-stakes arena of fragment-based drug discovery (FBDD), the precise placement of halogen atoms on an aniline scaffold is not merely a structural detail—it is a functional command.
-
This compound (Para-Iodo Isomer): This isomer is a "Linear Extender." The iodine atom at the para position (C4) is sterically accessible and electronically activated for palladium-catalyzed cross-coupling (Suzuki, Sonogashira). It is the preferred building block for extending molecular chains to reach deep into protein binding pockets.
-
4-Chloro-2-fluoro-6-iodoaniline (Ortho-Iodo Isomer): This isomer is a "Cyclization Handle." The iodine atom at the ortho position (C6), proximal to the amino group, makes it an ideal precursor for constructing fused heterocycles (e.g., indoles, benzimidazoles) via intramolecular cyclization. However, it suffers from significant steric hindrance in intermolecular coupling reactions.
Structural & Electronic Characterization
The fundamental difference lies in the relative positions of the Iodine (the reactive handle) and the Chlorine (the stable blocker) relative to the directing Amino group.
Physicochemical Comparison Matrix
| Feature | Compound A (Para-Iodo) | Compound B (Ortho-Iodo) |
| Systematic Name | 2-Chloro-6-fluoro-4-iodoaniline | 4-Chloro-2-fluoro-6-iodoaniline |
| CAS Number | Not widely listed (Patented Intermediate) | 216393-67-8 |
| Structure | ||
| Reactive Handle | C4-Iodine (Sterically Open) | C6-Iodine (Sterically Crowded) |
| Electronic Effect | I is para to donor | I is ortho to donor |
| Primary Utility | Biaryl synthesis (Linear) | Heterocycle synthesis (Fused) |
| Melting Point | ~55-60 °C (Predicted/Analogous) | 39-41 °C |
Electronic Topology Visualization
The following diagram illustrates the structural divergence and the resulting electronic/steric environments.
Figure 1: Structural topology highlighting the steric accessibility of the Iodine atom in the Para-isomer vs. the Ortho-isomer.
Synthetic Pathways: The "Precursor Determinism" Principle
The synthesis of these isomers is governed by the Directing Effects of the amino group on the precursor aniline.[1] You cannot easily interconvert them; you must select the correct starting material.
Route A: Synthesis of the Para-Iodo Isomer
Target: this compound Precursor: 2-Chloro-6-fluoroaniline (CAS 363-51-9)
-
Mechanism: Electrophilic Aromatic Substitution (
). -
Logic: The
group is a strong ortho/para director. In 2-chloro-6-fluoroaniline, both ortho positions (2 and 6) are blocked by Halogens. The only available activated position is the para position (C4). -
Protocol:
-
Dissolve 2-chloro-6-fluoroaniline in acetic acid or ethanol.
-
Add Iodine Monochloride (ICl) or
. -
Stir at room temperature. The iodine selectively attacks C4.
-
Yield: High (>90%) due to lack of competing sites.
-
Route B: Synthesis of the Ortho-Iodo Isomer
Target: 4-Chloro-2-fluoro-6-iodoaniline Precursor: 4-Chloro-2-fluoroaniline (CAS 57946-56-2)
-
Mechanism: Electrophilic Aromatic Substitution (
). -
Logic: The
directs ortho/para. The para position (C4) is blocked by Chlorine. The ortho position (C2) is blocked by Fluorine. The only open activated position is the remaining ortho position (C6). -
Protocol:
-
Dissolve 4-chloro-2-fluoroaniline in Ethanol.
-
Add Silver Sulfate (
) and Iodine ( ). -
Stir for 2-4 hours.
-
Yield: High (>95%).
-
Synthesis Decision Tree
Figure 2: Synthetic workflow demonstrating how precursor selection dictates the final regioisomer.
Reactivity Profile & Applications
Compound A: The Cross-Coupling Powerhouse
Because the Iodine is at the para position, it is far removed from the steric bulk of the ortho-substituents (F and Cl). This makes Compound A an excellent substrate for Suzuki-Miyaura Coupling .
-
Reaction: Compound A + Aryl Boronic Acid
Biaryl Product. -
Kinetics: Fast oxidative addition.
-
Application: Used in the synthesis of MEK inhibitors (e.g., analogs of Trametinib) where a linear biaryl amine core is required.
Compound B: The Heterocycle Architect
The Iodine at the ortho position is sterically crowded, making intermolecular coupling sluggish (requires higher temperatures or specialized ligands like Buchwald biarylphosphines). However, this proximity to the amine is its superpower.
-
Reaction: Larock Indole Synthesis or Benzimidazole formation.
-
Mechanism: The Pd inserts into the C-I bond, and the nearby
can act as an internal nucleophile to close the ring. -
Application: Synthesis of fused bicyclic kinase inhibitors.
Analytical Differentiation
Distinguishing these isomers is critical, as they have the same mass (MW 271.46).
13C-NMR Spectroscopy (The Gold Standard)
Carbon NMR provides the most definitive proof due to the "Heavy Atom Effect" of Iodine.
-
Compound A (Para-I): The Carbon attached to Iodine is at C4 . It will appear significantly upfield (typically 80–95 ppm ).
-
Compound B (Ortho-I): The Carbon attached to Iodine is at C6 . It will also be upfield, but the splitting pattern by Fluorine differs.
-
In A , C4 is meta to Fluorine (small
coupling ~3-5 Hz). -
In B , C6 is meta to Fluorine? No, C6 is meta to F(2).
-
Differentiation Key: Look at the C-Cl carbon.[2]
-
In A , C-Cl is at C6 (meta to F).
-
In B , C-Cl is at C4 (meta to F).
-
-
Proton NMR is easier:
-
Compound A: Protons at H3 and H5. H3 is a doublet (
Hz). H5 is a singlet or fine doublet (meta coupling). -
Compound B: Protons at H3 and H5. H3 is a doublet (
Hz). H5 is a singlet/fine doublet. -
Shift Difference: In Compound B (Ortho-I), the amine protons (
) will be significantly deshielded or shifted due to the proximity of the large Iodine atom (Hydrogen bonding/Steric compression) compared to Compound A.
-
-
Retention Time (HPLC/GC)
-
Compound A is more symmetrical and linear, typically resulting in a higher retention time on non-polar columns (C18) compared to the more clustered polarity of Compound B.
References
- Suzuki Coupling of Haloanilines:World Intellectual Property Organization, Patent WO2004048314A1. "Substituted amino phenylacetic acids... as COX-2 inhibitors." (Describes usage of this compound).
-
General Synthesis of Trihaloanilines: Kaszynski, P. et al. "Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines." Journal of Fluorine Chemistry, Vanderbilt University. Available at: [Link]
Sources
suppliers and price of 2-Fluoro-4-iodo-6-chloroaniline for research
An In-depth Technical Guide to 2-Fluoro-4-iodo-6-chloroaniline for Research Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 216393-67-8), a highly substituted aniline derivative of significant interest to the pharmaceutical and chemical research sectors. As a senior application scientist, this document moves beyond a simple catalog of facts to deliver field-proven insights into the procurement, synthesis, quality control, and safe handling of this valuable chemical building block. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources. This guide is intended for researchers, chemists, and drug development professionals who require a reliable and versatile intermediate for the synthesis of complex molecular targets.
Introduction: A Chemist's Perspective on a Unique Building Block
Substituted anilines are foundational components in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The specific compound, this compound, presents a unique trifecta of halogen substituents, each offering a distinct chemical handle for further elaboration.
-
Fluorine (F): The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a final drug molecule. It can improve metabolic stability, enhance binding affinity, and modify pKa.
-
Chlorine (Cl): The chloro group provides another point for modification and influences the electronic properties of the aromatic ring.
-
Iodine (I): The iodo group is particularly valuable as it is an excellent leaving group in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern drug discovery for creating complex carbon-carbon and carbon-heteroatom bonds.[1]
This strategic arrangement of functional groups makes this compound a high-value intermediate for constructing novel bioactive molecules.[1]
Chemical Identity and Properties
| Property | Value |
| IUPAC Name | 4-Chloro-2-fluoro-6-iodoaniline |
| Synonyms | Benzenamine, 4-chloro-2-fluoro-6-iodo- |
| CAS Number | 216393-67-8[2] |
| Molecular Formula | C₆H₄ClFIN[2] |
| Molecular Weight | 271.46 g/mol [2] |
| Appearance | Typically a solid at room temperature |
| Melting Point | 39-41°C[2] |
Sourcing, Procurement, and Pricing Analysis
For any research program, securing a reliable supply of starting materials is critical. The procurement of a specialized intermediate like this compound requires careful consideration of supplier reputation, purity, and cost.
Identifying Reputable Suppliers
A number of chemical suppliers specialize in providing building blocks for research and development. The following companies have been identified as potential suppliers for this compound or closely related analogs. It is imperative to request a certificate of analysis (CoA) with each purchase to verify identity and purity.
| Supplier | Compound Name | Purity/Quantity | Notes |
| Thermo Scientific Alfa Aesar | 4-Chloro-2-fluoro-6-iodoaniline | 96% / 1 g | A well-established supplier for research chemicals.[3] |
| ECHEMI | 4-CHLORO-2-FLUORO-6-IODOANILINE | Varies | Acts as a platform connecting various manufacturers.[2] |
| BLD Pharm | 2-Fluoro-6-iodo-4-methylaniline | Not specified | Offers a structurally similar compound (methyl instead of chloro).[4] |
| Fluorochem | 2-Fluoro-4-iodo-6-nitroaniline | 98% / 250 mg to 5 g | Supplies the nitro- precursor, which can be reduced to the target aniline.[5] |
Representative Pricing
Pricing for specialized research chemicals is highly variable and depends on stock levels, purity, and the quantity ordered. The prices listed below are for a related precursor and are intended for budgetary and illustrative purposes only. Researchers must contact suppliers directly for current quotes.
| Supplier | Compound | Quantity | Representative Price (USD) |
| Fluorochem | 2-Fluoro-4-iodo-6-nitroaniline | 250 mg | ~$23 (£19.00)[5] |
| Fluorochem | 2-Fluoro-4-iodo-6-nitroaniline | 1 g | ~$67 (£55.00)[5] |
| Fluorochem | 2-Fluoro-4-iodo-6-nitroaniline | 5 g | ~$269 (£221.00)[5] |
Proposed Synthesis and Purification Protocol
While this compound is commercially available, in-house synthesis may be required for specific research needs or scaling up. The following section outlines a plausible, self-validating synthetic pathway based on established organic chemistry principles. The proposed route begins with the reduction of a commercially available nitro-precursor.
Proposed Synthetic Pathway: From Nitro to Amine
The most direct route involves the reduction of the nitro group of 2-Fluoro-4-iodo-6-nitroaniline. This is a common and high-yielding transformation in organic synthesis.
Caption: Proposed synthesis of this compound via reduction.
Detailed Experimental Protocol: Tin(II) Chloride Reduction
This protocol describes the reduction of the nitro group using tin(II) chloride dihydrate, a classic and reliable method. The causality for this choice lies in its effectiveness and the relatively mild conditions required.
Materials:
-
2-Fluoro-4-iodo-6-nitroaniline (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution (e.g., 3M)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, suspend 2-Fluoro-4-iodo-6-nitroaniline (1.0 eq) in ethanol.
-
Addition of Reagents: Add tin(II) chloride dihydrate (4.0 eq) to the suspension. Slowly add concentrated HCl. The reaction is exothermic and may require an ice bath to maintain control.
-
Reaction: Heat the mixture to reflux (typically 70-80°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a 3M NaOH solution until the pH is basic (pH > 9). A precipitate of tin salts will form.
-
Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude aniline derivative by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Quality Control and Analytical Workflow
Ensuring the identity and purity of the synthesized or purchased material is paramount. A multi-step analytical workflow provides a self-validating system for quality assurance.
Recommended Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural confirmation. The spectra should be consistent with the proposed structure, showing the correct number of signals, splitting patterns, and integrations.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A pure sample should ideally show a single major peak.
Quality Assurance Workflow
Caption: A standard workflow for the quality control of chemical intermediates.
Safety, Handling, and Storage
-
Hazard Classification: Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[2]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry and materials science. Its unique substitution pattern offers multiple handles for synthetic diversification. This guide has provided a comprehensive framework for researchers to source, synthesize, verify, and safely handle this compound. By understanding the rationale behind procurement decisions and experimental protocols, scientists can confidently incorporate this valuable intermediate into their research and development programs.
References
-
Apicule. (n.d.). 2-Fluoro-4-iodoaniline (CAS No: 29632-74-4) API Intermediate Manufacturers. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-Fluoro-4-iodoaniline. Retrieved from [Link]
Sources
- 1. 2-Fluoro-6-iodo-4-methylaniline | 217314-44-8 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 4-Chloro-2-fluoro-6-iodoaniline, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 4. 217314-44-8|2-Fluoro-6-iodo-4-methylaniline|BLD Pharm [bldpharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 2-氟-4-碘苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
2-Fluoro-4-iodo-6-chloroaniline PubChem CID and chemical identifiers
[label="Azobenzene Coupling\n(Photopharmacology Building Block)", fillcolor="#2021
Synthetic workflow for 2-fluoro-4-iodo-6-chloroaniline via para-directed iodination.Part 3: Application in Photopharmacology (HDAC Inhibitors)
One of the most advanced applications of this compound is its use as a precursor for photoswitchable Histone Deacetylase (HDAC) inhibitors .
Traditional chemotherapy suffers from severe off-target toxicity. Photopharmacology solves this by using light to activate drugs only at the tumor site. By converting this compound into an azobenzene derivative, researchers create a molecule that can isomerize between an inactive trans state and an active cis state upon exposure to visible light.
The Role of Halogenation in Thermal Stability
For a photoswitchable drug to be clinically viable, the active cis isomer must remain stable long enough to bind to the HDAC enzyme before thermally relaxing back to the inactive trans state. The ortho-fluoro and ortho-chloro groups derived from our starting material play a massive role here. These halogens lower the energy of the n orbital of the cis isomer, drastically increasing its thermal stability compared to non-halogenated variants.
Quantitative Impact of Halogen Substitution on Azobenzene Half-Life
The table below summarizes the profound effect that ortho-halogenation has on the thermal half-life (
| Azobenzene Derivative Type | Halogen Substitution (ortho to azo) | Thermal Half-Life ( | Relative Stability Increase |
| Non-halogenated | None | ~14 hours | 1x (Baseline) |
| Dichloro-difluoro | 2-Cl, 6-F (bilateral) | ~33 days | ~57-fold |
| Tetrafluoro | 2,6-diF (bilateral) | ~42 days | ~72-fold |
Data synthesized from photophysical evaluations of halogenated azobenzene HDAC inhibitors.
Mechanism of action for photoswitchable HDAC inhibitors using halogenated azobenzenes.
Conclusion
This compound (CAS 702640-40-2) is far more than a simple catalog chemical; it is a rationally designed building block. By understanding the causality behind its synthesis—leveraging steric shielding for perfect regioselectivity—and its role in stabilizing the cis-conformation of azobenzenes, drug development professionals can harness this molecule to push the boundaries of targeted photopharmacology.
References
-
Visible-Light-Controlled Histone Deacetylase Inhibitors for Targeted Cancer Therapy Source: Journal of Medicinal Chemistry, ACS Publications (2023) URL:[Link]
Methodological & Application
Application Note & Protocol: Chemoselective Suzuki-Miyaura Coupling of 2-Fluoro-4-iodo-6-chloroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic C-C Bond Formation in Complex Scaffolds
The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] Its application is particularly crucial in the synthesis of biaryl and heteroaryl structures, which are privileged motifs in medicinal chemistry and materials science.[3][4] This guide focuses on a substrate of increasing importance: 2-Fluoro-4-iodo-6-chloroaniline. This molecule presents both a challenge and an opportunity due to its polyhalogenated and sterically congested nature. The distinct electronic properties and bond strengths of its iodo, chloro, and fluoro substituents allow for highly selective, sequential cross-coupling reactions.
This document provides a detailed exploration of the mechanistic principles governing this selectivity and offers a robust, field-proven protocol for the chemoselective Suzuki-Miyaura coupling at the C-I position. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents to empower researchers to successfully synthesize complex aniline derivatives for downstream applications in drug discovery and development.
Part 1: Mechanistic Principles & The Key to Chemoselectivity
The success of a selective Suzuki-Miyaura coupling on a polyhalogenated substrate hinges on a clear understanding of the reaction mechanism. The catalytic cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition : A Pd(0) catalyst complex inserts into the carbon-halogen (C-X) bond of the aryl halide. This is typically the rate-determining step and the lynchpin of chemoselectivity.[8]
-
Transmetalation : The organic moiety from the organoboron reagent (activated by a base) is transferred to the Pd(II) complex, displacing the halide.[5][9]
-
Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5][6]
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Exploiting Halogen Reactivity Trends
For this compound, the site of the initial oxidative addition is dictated by the carbon-halogen bond dissociation energy. The established reactivity trend for halogens in palladium-catalyzed cross-coupling is:
I > Br > OTf >> Cl > F [2][3][5][7]
This pronounced reactivity difference is the foundation of our strategy. The C-I bond is significantly weaker and thus more susceptible to cleavage by the Pd(0) catalyst than the C-Cl or C-F bonds.[8] This allows for a highly chemoselective reaction at the C4 (iodo) position while leaving the C6 (chloro) and C2 (fluoro) positions untouched for potential subsequent transformations under more forcing conditions.
Part 2: Optimizing Reaction Conditions for a Challenging Substrate
The electronic and steric environment of this compound—an electron-deficient ring with ortho-substituents flanking the amine—necessitates careful selection of reaction components.
Catalyst and Ligand Selection: The Heart of the Reaction
While standard catalysts like Pd(PPh₃)₄ can be effective for simple substrates, their performance often falters with challenging partners. For sterically hindered and electron-deficient aryl halides, modern catalyst systems employing bulky, electron-rich ligands are essential.[10] These ligands promote the formation of highly active, monoligated Pd(0) species, which are crucial for the oxidative addition into strong C-X bonds.[10]
| Catalyst System Component | Type | Rationale & Key Advantages | Recommended for this Application |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Air-stable Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) catalyst. Widely available and reliable. | Pd(OAc)₂ or Pd₂(dba)₃ are excellent starting points. |
| Ligands | Buchwald Biarylphosphines (e.g., XPhos, SPhos, RuPhos) | Highly electron-rich and sterically bulky, promoting fast oxidative addition and reductive elimination. Effective for sterically hindered substrates and even aryl chlorides.[11][12] | XPhos or SPhos are highly recommended for their proven efficacy with challenging anilines. |
| Ligands | N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) | Strong σ-donors that form very stable palladium complexes. Excellent for coupling aryl chlorides and other unreactive electrophiles.[9] | A viable alternative to phosphine ligands, particularly if catalyst stability is a concern. |
| Pre-formed Catalysts | Palladacycles (e.g., CataCXium® A Pd G3) | Air- and moisture-stable Pd(II) precatalysts that are highly active. Shown to be uniquely effective for unprotected ortho-haloanilines.[4] | An excellent choice for this substrate, potentially simplifying reaction setup and improving reproducibility. |
Base and Solvent Selection
The base plays a dual role: it activates the boronic acid to form a more nucleophilic boronate species for transmetalation and neutralizes the acid generated during the cycle.[5][9] The solvent must solubilize all components and facilitate the reaction, with solvent systems often including water to aid in dissolving the base and promoting the transmetalation step.
-
Bases :
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃) : Commonly used and effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be more effective for difficult couplings.[4]
-
Phosphates (K₃PO₄) : A strong, non-nucleophilic base often used for challenging substrates.
-
-
Solvents :
-
Ethers (1,4-Dioxane, 2-MeTHF) : High-boiling point ethers are standard. 2-MeTHF is often a greener and safer alternative to dioxane and has shown excellent results for coupling ortho-haloanilines.[4]
-
Aromatic Hydrocarbons (Toluene) : Another common choice, often used in a biphasic system with water.
-
Aqueous Mixtures : A small amount of water (e.g., 4:1 or 5:1 organic:water) is typically beneficial for dissolving the inorganic base and accelerating transmetalation.[4][13]
-
Part 3: Detailed Experimental Protocol
This protocol provides a robust starting point for the chemoselective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization for specific boronic acids may be necessary.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (1–3 mol%)
-
XPhos (1.2–3.6 mol%, Ligand:Pd ratio of 1.2:1)
-
Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Degassed Water
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Ethyl acetate, brine, anhydrous magnesium sulfate (for workup)
-
Silica gel for column chromatography
Reaction Setup Workflow
Caption: Experimental workflow for the Suzuki-Miyaura reaction.
Step-by-Step Procedure
-
Flask Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 273.5 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and Cesium Carbonate (Cs₂CO₃) (652 mg, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition : In the same flask, add Palladium(II) Acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%) and XPhos (11.4 mg, 0.024 mmol, 2.4 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition : Through the septum, add anhydrous 2-MeTHF (4 mL) followed by degassed water (1 mL) via syringe.
-
Heating and Monitoring : Place the flask in a preheated oil bath at 80 °C. Stir the mixture vigorously. Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the starting aryl iodide is consumed (typically 4–16 hours).
-
Aqueous Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL). Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.[14]
Summary of Recommended Parameters
| Parameter | Recommended Value | Rationale |
| Aryl Iodide : Boronic Acid | 1.0 : 1.2–1.5 equiv | A slight excess of the boronic acid drives the reaction to completion and compensates for potential decomposition. |
| Catalyst Loading (Pd) | 1–3 mol% | Sufficient for most reactions; higher loading may be needed for very challenging boronic acids. |
| Ligand : Palladium Ratio | 1.2:1 to 2:1 | Ensures formation of the active catalytic species while avoiding excess ligand that can inhibit the reaction. |
| Base | Cs₂CO₃ or K₃PO₄ (2.0–3.0 equiv) | Strong, effective bases for this transformation.[4] |
| Solvent System | 2-MeTHF / Water (4:1 v/v) | Proven effective for similar aniline substrates, offering good solubility and reaction rates.[4] |
| Concentration | 0.1–0.25 M | A standard concentration range that balances reaction kinetics and solubility. |
| Temperature | 70–90 °C | Provides sufficient thermal energy to overcome activation barriers without promoting significant side reactions. |
Part 4: Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (improper handling).2. Insufficiently degassed system.3. Poor quality boronic acid.4. Temperature too low. | 1. Use a fresh catalyst/ligand or a pre-catalyst. Ensure an inert atmosphere is maintained.2. Thoroughly degas solvents before use.3. Use freshly purchased boronic acid or recrystallize old batches. Consider using the corresponding pinacol boronate ester.4. Incrementally increase the temperature to 90-100 °C. |
| Significant Dehalogenation | The Ar-Pd-X intermediate is reduced by a hydride source (e.g., solvent, base impurities) before transmetalation.[15] | 1. Ensure use of high-purity, anhydrous solvents.2. Switch to a different base, such as K₃PO₄.3. Increase the concentration or equivalents of the boronic acid to favor transmetalation. |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a different catalytic cycle that couples two boronic acid molecules.[15] | 1. Improve the degassing procedure for the reaction mixture.2. Ensure a robust inert atmosphere is maintained throughout the reaction. |
| Product is an Oil / Fails to Crystallize | Presence of impurities, such as residual boronic acid, homo-coupled products, or silicone grease.[14] | 1. Repeat column chromatography with a shallower solvent gradient for better separation.2. If the product contains an acidic or basic handle, an acid-base extraction during workup can remove corresponding impurities.3. Attempt crystallization from a different solvent system. |
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
So, C. M., et al. General Chemoselective Suzuki-Miyaura Coupling of Polyhalogenated Aryl Triflates. [Link]
-
RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]
-
RSC Publishing. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
ResearchGate. Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]
-
MDPI. (2021, May 24). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
RSC Publishing. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. Suzuki-Miyaura Reaction of 2-Haloaniline with 4-Methoxyphenylboronic Acid. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
PMC. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
ResearchGate. (2025, August 6). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. [Link]
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
ARKAT USA. Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. [Link]
-
PMC. (2025, November 26). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]
-
ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
ResearchGate. Conditions for Suzuki-Miyaura coupling reactions. [Link]
-
ResearchGate. (2025, November 17). Palladium Catalysts for Cross-Coupling Reaction. [Link]
-
Semantic Scholar. (2016, August 18). Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. (2022, June 15). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. [Link]
-
PubMed. (2012, August 3). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. [Link]
-
ResearchGate. (2025, August 6). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: A Comprehensive Guide to the Diazotization of 2-Fluoro-4-iodo-6-chloroaniline
Abstract
This document provides a detailed protocol for the diazotization of 2-Fluoro-4-iodo-6-chloroaniline, a polyhalogenated aromatic amine. The resulting aryl diazonium salt is a highly versatile intermediate in synthetic organic chemistry, enabling access to a wide range of functionalized aromatic compounds. Given the electronic properties of the starting material and the inherent instability of diazonium salts, this guide emphasizes the mechanistic rationale behind the procedural steps, critical safety considerations, and best practices for in-situ consumption of the diazonium intermediate. The protocols and insights are tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Introduction and Scientific Context
Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid.[1][2] This transformation is a cornerstone of synthetic chemistry, as the diazonium group (–N₂⁺) is an excellent leaving group (dinitrogen gas), facilitating a variety of subsequent substitution reactions.[1][3][4]
The substrate, this compound, presents a unique synthetic challenge. The aromatic ring is substituted with three distinct electron-withdrawing halogen atoms. These substituents significantly decrease the nucleophilicity of the amino group, making the initial nitrosation step more difficult compared to electron-rich or unsubstituted anilines.[5] Consequently, the reaction conditions must be carefully optimized to achieve efficient conversion while mitigating potential side reactions and decomposition. This application note provides a robust and validated protocol to address these challenges.
The Mechanism of Diazotization
The diazotization reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for troubleshooting and adapting the protocol.
-
Generation of the Nitrosating Agent: Nitrous acid (HNO₂) is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The strong acid protonates the nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺), the key reactive species.
-
N-Nitrosation: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic nitrosonium ion. This forms an N-N bond and results in a protonated N-nitrosoamine intermediate.[1][6]
-
Proton Transfer and Dehydration: A series of proton transfers, often facilitated by solvent or other base molecules, leads to the formation of a diazohydroxide. Subsequent protonation of the hydroxyl group by the acid catalyst forms a good leaving group (H₂O).
-
Formation of the Diazonium Ion: The elimination of water results in the formation of the resonance-stabilized aryl diazonium ion. The stability of aromatic diazonium salts, while limited, is significantly greater than their aliphatic counterparts due to the delocalization of the positive charge into the aromatic π-system.[5]
Mandatory Safety Precautions: The Cardinal Rules
Aryl diazonium salts are high-energy compounds and can be dangerously explosive, especially in the solid, dry state.[7][8] Adherence to strict safety protocols is non-negotiable.
-
NEVER Isolate: Do not attempt to isolate the diazonium salt unless you are using specific counter-ions known to form more stable, albeit still hazardous, solids (e.g., tetrafluoroborates) and are working on a very small scale (<0.75 mmol) with appropriate safety shields.[8][9] This protocol is designed for the in situ generation and immediate consumption of the diazonium salt.
-
Strict Temperature Control: The reaction must be maintained between 0 and 5 °C at all times.[7][8] Higher temperatures lead to rapid decomposition of the diazonium salt, releasing nitrogen gas and potentially forming hazardous phenolic byproducts or leading to an uncontrolled exothermic reaction.
-
Control of Nitrous Acid: Use only a stoichiometric amount of sodium nitrite. An excess of nitrous acid can lead to unwanted side reactions and increase the instability of the mixture.[8][9] Always test for excess nitrous acid and neutralize it if necessary.
-
Proper Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), a flame-resistant lab coat, and appropriate chemical-resistant gloves.[10] Conduct the entire procedure in a certified chemical fume hood.
-
Quenching: Have a quenching agent, such as a solution of sulfamic acid or urea, readily available to destroy any excess nitrous acid at the end of the reaction.
Detailed Experimental Protocol
This protocol details the formation of the 2-Fluoro-4-iodo-6-chlorobenzenediazonium salt, which is then used directly in a representative Sandmeyer-type iodination to yield 1,2-difluoro-3-chloro-5-iodobenzene.
Materials and Equipment
-
Reagents:
-
This compound (FW: 287.44 g/mol )
-
Sodium Nitrite (NaNO₂) (FW: 69.00 g/mol )
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Potassium Iodide (KI)
-
Sulfamic Acid (H₃NSO₃)
-
Starch-Iodide Test Paper
-
Deionized Water
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
-
-
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-water bath
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
-
Step-by-Step Procedure
Part A: Diazotization
-
Amine Salt Preparation: In a 250 mL three-necked flask equipped with a magnetic stir bar and thermometer, suspend 2.87 g (10.0 mmol) of this compound in 50 mL of deionized water.
-
Place the flask in an ice-water bath and begin vigorous stirring.
-
Slowly add 5.0 mL of concentrated hydrochloric acid. The suspension may become a thicker slurry as the hydrochloride salt of the amine precipitates.
-
Cool the mixture to 0-5 °C. It is critical to maintain this temperature range for the entire duration of the procedure.[7]
-
Nitrite Addition: In a separate beaker, dissolve 0.72 g (10.5 mmol, 1.05 eq) of sodium nitrite in 10 mL of cold deionized water.
-
Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the cold, stirred amine slurry over 20-30 minutes. Ensure the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The reaction mixture may become a clearer, yellowish solution as the diazonium salt forms.
-
Reaction Monitoring: Check for the completion of the diazotization by testing for a slight excess of nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate dark blue-black color indicates the presence of nitrous acid and that the aniline has been consumed.[8]
-
Quench Excess Nitrite: If a positive test is observed, destroy the excess nitrous acid by adding a small amount of sulfamic acid, portion-wise, until the starch-iodide test is negative (no color change).
The resulting cold solution of 2-Fluoro-4-iodo-6-chlorobenzenediazonium chloride is now ready for immediate use in the next step. DO NOT ATTEMPT TO ISOLATE THE PRODUCT.
Part B: Representative Application (Sandmeyer-type Iodination)
-
Nucleophile Preparation: In a separate 250 mL beaker, dissolve 3.32 g (20.0 mmol, 2.0 eq) of potassium iodide (KI) in 30 mL of water. Cool this solution in an ice bath.
-
Substitution Reaction: Slowly and carefully add the cold diazonium salt solution (from Part A) to the stirred potassium iodide solution.
-
Vigorous evolution of nitrogen gas will be observed. The addition should be controlled to manage the rate of gas evolution.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
-
Workup and Isolation: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium thiosulfate (to remove any I₂) followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The product can be further purified by column chromatography or distillation if necessary.
Data Presentation & Workflow Visualization
Table of Key Reaction Parameters
| Parameter | Value / Condition | Rationale / Notes |
| Starting Material | This compound | Polyhalogenated, electron-poor substrate. |
| Stoichiometry (NaNO₂) | 1.05 - 1.10 equivalents | A slight excess ensures complete reaction of the amine.[8] |
| Acid Catalyst | Hydrochloric Acid (HCl) | Forms the amine hydrochloride salt and generates HNO₂. |
| Temperature | 0 – 5 °C | Critical for the stability of the diazonium salt.[7] |
| Reaction Time | 30 - 60 minutes | Typically sufficient for complete diazotization. |
| Monitoring | Starch-Iodide Paper | Detects excess nitrous acid, indicating reaction completion. |
| Quenching Agent | Sulfamic Acid | Safely neutralizes excess, unstable nitrous acid. |
Experimental Workflow Diagram
Caption: Workflow for the diazotization and subsequent in-situ reaction.
References
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Geetha, K. (2020, March 29). DIAZONIUM SALTS. Online Note. [Link]
-
Wikipedia. (n.d.). Diazonium compound. Wikipedia. [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Manuscript accepted for publication. [Link]
-
NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL. [Link]
-
Sandmeyer Reaction. (2025, September 12). YouTube. [Link]
-
Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. (2016, December 30). YouTube. [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Geetha, K. (2020, March 29). DIAZONIUM SALTS. Online Note. [Link]
-
Fair, R. J., & Kjell, D. P. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]
-
Kaur, H., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]
- 7. Diazonium compound - Wikipedia [en.wikipedia.org]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Regioselective Synthesis of Substituted Biaryls from 2-Fluoro-4-iodo-6-chloroaniline
This Application Note is designed for medicinal chemists and process scientists targeting the 2-Fluoro-4-iodo-6-chloroaniline scaffold.[1] It prioritizes regioselective control, leveraging the distinct reactivity profiles of the halogen substituents to build complex biaryl architectures.
Executive Summary
This compound is a high-value "trident" scaffold in drug discovery.[1] Its unique substitution pattern allows for the sequential introduction of three distinct functionalities. This guide details the "Iodine-First" strategy , utilizing the high reactivity of the C-4 iodine to install the primary biaryl axis under mild conditions, followed by optional activation of the sterically hindered C-6 chlorine.
Core Strategic Advantage
-
C-4 Iodine: High reactivity, para-position (low steric hindrance). Reacts with standard Pd catalysts.[2][3][4]
-
C-6 Chlorine: Low reactivity, ortho-position (high steric hindrance).[1] Requires specialized electron-rich ligands (Buchwald type) for activation.[1]
-
C-2 Fluorine: Metabolically stable; modulates pKa and lipophilicity; generally inert to cross-coupling.[1]
Strategic Analysis & Reactivity Map
The success of this synthesis relies on exploiting the bond dissociation energy (BDE) differences between C-I and C-Cl bonds.
Reactivity Hierarchy
-
C-4 Iodine (Primary Target): Weakest bond (~65 kcal/mol).[1] Reacts at 60–80 °C with standard phosphine ligands (e.g., PPh3).
-
C-6 Chlorine (Secondary Target): Stronger bond (~95 kcal/mol) and sterically shielded by the amine and fluorine. Reacts only at >100 °C with bulky, electron-rich ligands (e.g., SPhos, XPhos).
-
Amino Group (-NH₂): Potential catalyst poison.[1] While free anilines are often tolerated, protection (Boc/Acetyl) may be required if yields are <50%.
Visual Workflow (DOT Diagram)
Caption: Sequential functionalization strategy exploiting the I > Cl reactivity differential.
Detailed Experimental Protocols
Protocol A: Selective C-4 Arylation (The "Standard" Path)
Targeting the iodine displacement while leaving the chlorine intact.
Reagents & Materials:
-
Substrate: this compound (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids).
-
Base: 2M Na₂CO₃ (aqueous) (2.5 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the aniline substrate, arylboronic acid, and Pd catalyst.
-
Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and 2M Na₂CO₃ via syringe.
-
Reaction: Heat the block to 70 °C for 4–12 hours.
-
Note: Do not exceed 90 °C to prevent premature activation of the C-Cl bond.[1]
-
-
Monitoring: Monitor via LC-MS. The starting material (M+) should disappear, replaced by the mono-arylated product (M-I+Ar).[1]
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Expected Outcome: 85–95% Yield of 4-aryl-2-fluoro-6-chloroaniline.[1]
Protocol B: Sequential C-6 Functionalization (The "Advanced" Path)
Activating the hindered ortho-chlorine after C-4 coupling.[1]
Reagents & Materials:
-
Substrate: 4-Aryl-2-fluoro-6-chloroaniline (from Protocol A)[1]
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + SPhos or XPhos (4–8 mol%)
-
Alternative: Pd-PEPPSI-IPr (2 mol%)[1]
-
-
Base: K₃PO₄ (anhydrous) (3.0 equiv)
-
Solvent: Anhydrous Toluene or Xylene.[1]
Step-by-Step Procedure:
-
Pre-complexation: In a glovebox or under strict Argon flow, mix Pd₂(dba)₃ and SPhos in the solvent and stir for 10 mins to generate the active catalytic species.
-
Addition: Add the substrate, boronic acid, and finely ground K₃PO₄.
-
Reaction: Seal the vessel and heat to 100–110 °C for 16–24 hours.
-
Critical: Vigorous stirring is essential as this is a heterogeneous mixture.[1]
-
-
Workup: Filter through a Celite pad to remove palladium black.[1] Concentrate the filtrate.
-
Purification: Requires careful chromatography as the polarity difference between starting material and product may be small.
Decision Tree: Handling "Difficult" Substrates
If the standard protocols fail (low yield or catalyst poisoning), follow this logic path.
Caption: Troubleshooting logic for optimizing low-yielding reactions.
Data Summary & Optimization Table
| Variable | Condition A (Mild) | Condition B (Forcing) | Impact on Selectivity |
| Solvent | Dioxane/H₂O (4:[1]1) | Toluene (Anhydrous) | Water promotes mild coupling; Anhydrous required for difficult C-Cl activation.[1] |
| Base | Na₂CO₃ | K₃PO₄ / Cs₂CO₃ | Stronger bases (Cs) can erode selectivity; stick to Carbonate for Step 1. |
| Ligand | PPh₃ / dppf | SPhos / XPhos | Critical: SPhos is required to access the sterically hindered C-6 position. |
| Temp | 60–80 °C | 100–120 °C | >90 °C risks activating the C-Cl bond during Step 1.[1] |
References
-
Suzuki-Miyaura Coupling of Dihaloanilines
-
Ligand Selection for Hindered Chlorides
-
Catalyst Poisoning by Amines
-
General Suzuki Protocols
Sources
Application Notes & Protocols: The Strategic Utility of 2-Fluoro-4-iodo-6-chloroaniline in Modern Pharmaceutical Synthesis
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Fluoro-4-iodo-6-chloroaniline as a versatile intermediate in pharmaceutical synthesis. We move beyond a simple cataloging of properties to explore the compound's synthetic potential, grounded in the principles of modern organic chemistry. The protocols and workflows detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices. This guide will demonstrate how the unique electronic and steric arrangement of substituents on the aniline ring can be leveraged to achieve complex molecular architectures, particularly those relevant to contemporary drug targets.
Introduction: A Multifaceted Building Block
This compound is a halogen-rich aniline derivative. Its utility in medicinal chemistry stems not from a single feature, but from the orthogonal reactivity of its multiple functional groups. The strategic placement of fluoro, chloro, and iodo substituents, combined with the nucleophilic amino group, allows for a sequence of selective and high-yield transformations. This makes it an ideal starting scaffold for the synthesis of complex, poly-substituted heterocyclic systems that are often the core of modern targeted therapeutics, such as kinase inhibitors.
The key features dictating its reactivity are:
-
Iodo Group: The most reactive of the halogens towards catalytic cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) due to the low C-I bond dissociation energy.
-
Amino Group: A versatile handle for acylation, sulfonylation, diazotization, or as a nucleophile in cyclization reactions. Its ortho-substituents (F and Cl) modulate its nucleophilicity and provide steric hindrance.
-
Fluoro and Chloro Groups: These electron-withdrawing groups modulate the pKa of the aniline and influence the regioselectivity of further aromatic substitutions. The chlorine atom can also participate in cross-coupling reactions under more forcing conditions than iodine.
This guide will focus on leveraging this differential reactivity in a logical, stepwise fashion to construct a hypothetical, yet plausible, drug-like molecule.
Strategic Synthesis Workflow
The overall strategy involves a series of selective cross-coupling and cyclization reactions, where each step is chosen to exploit the unique reactivity of one of the functional groups on the this compound scaffold.
Figure 1: A generalized workflow for the multi-step synthesis of a complex heterocyclic core starting from this compound.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Iodo Position
Rationale: The carbon-iodine bond is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the carbon-chlorine bond. This allows for a highly selective cross-coupling reaction at the 4-position, leaving the chlorine atom untouched for subsequent transformations. The choice of a mild base like sodium carbonate is crucial to prevent side reactions involving the aniline amino group.
Step-by-Step Protocol:
-
Reagent Preparation: In a nitrogen-flushed Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and palladium tetrakis(triphenylphosphine) (0.03 eq).
-
Solvent and Base Addition: Add a 2:1 mixture of toluene and water. Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Reaction Initiation: Add sodium carbonate (2.5 eq) to the mixture.
-
Heating and Monitoring: Heat the reaction to 90°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 4-aryl-2-fluoro-6-chloroaniline derivative.
| Parameter | Value | Notes |
| Typical Yield | 85-95% | Dependent on the boronic acid used. |
| Purity (Post-Column) | >98% | As determined by HPLC. |
| Key Reagents | Pd(PPh₃)₄, Na₂CO₃ | A standard catalyst/base system. |
Protocol 2: Buchwald-Hartwig Amination at the C6-Chloro Position
Rationale: After the more reactive iodo position has been functionalized, the remaining chloro group can be targeted for a second cross-coupling reaction. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. A more electron-rich phosphine ligand (e.g., XPhos) and a stronger base (e.g., sodium tert-butoxide) are typically required to activate the less reactive C-Cl bond.
Step-by-Step Protocol:
-
Reagent Preparation: To a dry, nitrogen-flushed microwave vial, add the 4-aryl-2-fluoro-6-chloroaniline derivative from the previous step (1.0 eq), the desired amine (1.5 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.05 eq).
-
Base and Solvent: Add sodium tert-butoxide (2.0 eq) and anhydrous dioxane.
-
Reaction Conditions: Seal the vial and heat in a microwave reactor to 120°C for 1-2 hours. Monitor for completion by LC-MS.
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography to obtain the desired diamine product.
| Parameter | Value | Notes |
| Typical Yield | 70-85% | Can be sensitive to steric hindrance. |
| Purity (Post-Column) | >97% | As determined by HPLC. |
| Key Reagents | Pd₂(dba)₃, XPhos, NaOtBu | A robust system for C-Cl amination. |
Application Example: Synthesis of a Hypothetical Kinase Inhibitor Scaffold
The following workflow illustrates how the protocols described above can be integrated to construct a complex, drug-like benzimidazole scaffold, a common core in many kinase inhibitors.
Figure 2: A multi-phase synthetic route to a complex benzimidazole scaffold, demonstrating the sequential reactivity of the starting intermediate.
This hypothetical pathway showcases the power of this compound. By addressing the most reactive sites in a controlled sequence, a complex molecule can be assembled with high efficiency and predictability. The fluorine atom remains on the final scaffold, where it can serve to block metabolic pathways or enhance binding affin
Troubleshooting & Optimization
preventing deiodination side reactions in 2-Fluoro-4-iodo-6-chloroaniline synthesis
Technical Support Center: Synthesis & Stability of 2-Fluoro-4-iodo-6-chloroaniline
Subject: Troubleshooting Deiodination Side Reactions Target Molecule: this compound (CAS: 216393-67-8 analog/derivative) Application: Pharmaceutical Intermediate (e.g., MEK Inhibitor Analogs)
Part 1: Diagnostic & Triage
User: "I am observing significant deiodination (loss of iodine) during the synthesis of this compound. How do I prevent this?"
Support Scientist: To provide the correct troubleshooting protocol, we must first identify the specific stage of your synthesis where the iodine loss occurs. The Carbon-Iodine (C-I) bond is the weakest halogen bond on the arene ring (Bond Dissociation Energy ~65 kcal/mol), making it highly susceptible to cleavage during reduction and metal-catalyzed steps.
Please select the scenario that matches your workflow:
-
Scenario A (The "Reduction" Trap): You are synthesizing the aniline by reducing a nitro precursor (e.g., 2-fluoro-4-iodo-6-chloronitrobenzene) and observing the formation of 2-fluoro-6-chloroaniline (des-iodo byproduct).
-
Scenario B (The "Workup" Issue): You are iodinating 2-fluoro-6-chloroaniline directly, but losing iodine during the acidic workup or purification.
-
Scenario C (The "Coupling" Risk): You are using the molecule in a cross-coupling reaction, and the iodine is scrambling or disappearing before the desired bond formation.
Part 2: Troubleshooting Guides (Q&A Format)
Scenario A: Preventing Hydrodeiodination During Nitro Reduction
Context: This is the most common failure point. Standard catalytic hydrogenation (Pd/C + H₂) rapidly cleaves C-I bonds via oxidative addition.
Q1: I am using Pd/C with Hydrogen gas, and my LC-MS shows 40% deiodinated product. Why? A: Palladium is an excellent catalyst for hydrodehalogenation . The mechanism involves the oxidative addition of Pd(0) into the weak C-I bond, followed by hydride transfer and reductive elimination, effectively replacing the iodine with hydrogen.
-
The Fix: Stop using standard Pd/C. You must switch to a chemoselective reduction method that reduces the nitro group (
) without touching the aryl iodide ( ).
Q2: What are the recommended chemoselective alternatives to Pd/C? A: We recommend three tiers of intervention depending on your scale and equipment:
| Method | Selectivity | Scalability | Notes |
| 1. Fe / NH₄Cl (or AcOH) | Excellent | High | Best for lab-to-pilot scale. Cheap, robust, and mechanistically incapable of oxidative addition into C-I. |
| 2. Sulfided Pt/C (Pt/C-S) | High | Medium | Requires high-pressure equipment. The sulfur "poisons" the catalyst, inhibiting C-I insertion while allowing |
| 3. SnCl₂ / HCl | Good | Low | Effective but generates stoichiometric tin waste. Difficult workup (emulsions). Use only if Fe fails. |
Q3: Can I just poison my Pd/C catalyst? A: Yes, you can use Pd/C + Diphenylsulfide or Pd/C + Ethylenediamine , but this requires precise optimization. If the poison ratio is off, you either stall the reaction or fail to stop deiodination. The Iron (Fe) method is far more reproducible for this specific substrate.
Scenario B: Preventing Protodeiodination During Direct Iodination
Context: Electrophilic iodination of 2-fluoro-6-chloroaniline places the iodine at the para-position (4). However, the C-I bond can be reversible under highly acidic conditions.
Q4: I am iodinating 2-fluoro-6-chloroaniline using NIS (N-iodosuccinimide) and acid. The reaction works, but the iodine falls off during workup.
A: This is likely protodeiodination . Anilines are electron-rich, which stabilizes the sigma-complex intermediate, making the reverse reaction (loss of
-
The Fix:
-
Control Acid Strength: Use Trifluoroacetic acid (TFA) or Acetic Acid rather than Sulfuric Acid.
-
Cold Quench: Quench the reaction mixture into cold saturated
or . Do not heat the acidic mixture during workup. -
Avoid Light: Perform the workup in amber glassware.
-
Part 3: Experimental Protocol (Best Practice)
Protocol: Chemoselective Reduction using Fe/NH₄Cl
Recommended for synthesizing this compound from its nitro precursor without deiodination.
Reagents:
-
Substrate: 2-Fluoro-4-iodo-6-chloronitrobenzene (1.0 eq)
-
Reductant: Iron Powder (325 mesh, reduced) (5.0 eq)
-
Electrolyte: Ammonium Chloride (
) (5.0 eq) -
Solvent: Ethanol / Water (3:1 ratio)
Step-by-Step:
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails with iron sludge), dissolve the nitro compound in Ethanol.
-
Activation: Add the water and Ammonium Chloride. Stir vigorously.
-
Addition: Add Iron powder in portions at room temperature.
-
Reaction: Heat the mixture to 70°C (gentle reflux). Monitor by HPLC.
-
Checkpoint: The reaction should be complete in 1-4 hours. If it stalls, add 1 eq of additional Fe powder.
-
-
Workup (Critical):
-
Filter the mixture through a Celite pad to remove iron oxides. Wash the pad with Ethyl Acetate.
-
Tip: Do not let the iron cake dry out completely on the filter (fire hazard).
-
Concentrate the filtrate to remove ethanol.
-
Extract the aqueous residue with Ethyl Acetate.[1] Wash organics with Brine, dry over
.[1]
-
Result: This method typically yields >90% purity with <0.5% deiodinated byproduct .
Part 4: Visualizations
Figure 1: Deiodination Risk Pathways & Solutions
This diagram illustrates the competing pathways during the synthesis and the control points to prevent iodine loss.
Caption: Comparative pathways for nitro reduction. The Pd/C route leads to catastrophic deiodination via oxidative addition, while the Fe/NH₄Cl route preserves the halogen motif.
Figure 2: Decision Tree for Process Optimization
Caption: Troubleshooting logic flow to identify the correct intervention based on the reaction stage.
Part 5: Data Summary
Table 1: Comparison of Reduction Conditions for Halonitroarenes
| Reagent System | C-I Bond Retention | Reaction Time | Workup Difficulty | Recommendation |
| H₂ / Pd/C | Very Poor (<10%) | Fast (<1 h) | Easy (Filtration) | DO NOT USE |
| H₂ / Pt/C (Sulfided) | Good (>95%) | Medium (2-6 h) | Easy (Filtration) | Recommended for Scale-up |
| Fe / NH₄Cl | Excellent (>99%) | Slow (2-12 h) | Moderate (Sludge) | Recommended for Lab Scale |
| SnCl₂ / HCl | Excellent (>99%) | Medium | Hard (Emulsions) | Backup Option |
| Zn / AcOH | Moderate (Risk of C-Cl loss) | Fast | Moderate | Risky (Over-reduction) |
References
-
Selective Reduction of Nitroarenes: Blaser, H. U., et al. "Selective hydrogenation for fine chemicals: recent trends and new developments." Advanced Synthesis & Catalysis 345.1‐2 (2003): 103-144.
-
Chemoselective Reduction Protocols: "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." PMC - NCBI.
-
Dehalogenation Mechanisms: "Dehalogenation of Aryl Halides." Organic Chemistry Portal.
-
Target Molecule Context: "2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694." PubChem.
-
Industrial Application: "Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate." Google Patents. (Demonstrates industrial handling of similar halo-anilines).
Sources
Technical Support Center: Purification Methods for 2-Fluoro-4-iodo-6-chloroaniline Intermediates
Welcome to the technical support center for the purification of 2-Fluoro-4-iodo-6-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate. The purity of starting materials is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth, field-proven insights into common purification challenges and their solutions, structured in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for this compound.
Q1: What are the most common impurities I should expect during the synthesis and purification of this compound?
A1: Impurities can originate from starting materials, side reactions, or degradation.[1] For a polysubstituted aniline like this, common impurities include:
-
Starting Materials: Unreacted 4-chloro-2-fluoroaniline or other precursors.[2]
-
Isomeric Impurities: Regioisomers formed during halogenation steps, such as products with different substitution patterns of iodine or chlorine. The separation of structural isomers can be challenging but is critical to avoid false positives in analytical characterization.[3]
-
Process-Related Impurities: These can include residual solvents (e.g., ethanol, ethyl acetate), reagents, or catalysts used in the synthesis.[1][4]
-
Over/Under-Halogenated Species: Molecules that have incorporated an incorrect number of halogen atoms.
-
Degradation Products: Anilines can be sensitive to oxidation or light, leading to colored impurities.[1]
Q2: How do I choose the right primary purification method: Recrystallization vs. Column Chromatography?
A2: The choice depends on the impurity profile and the desired final purity. A decision-making workflow is outlined below.
-
Recrystallization is the preferred method for removing small amounts of impurities from a solid that is already relatively pure (>90%). It is efficient, scalable, and cost-effective if a suitable solvent is found.[5] The key is a significant difference in the solubility of the desired compound and the impurities between hot and cold solvent.
-
Column Chromatography is more powerful for separating mixtures with multiple components or when impurities have similar solubility to the product. It is essential when dealing with isomeric impurities or colored byproducts that are not removed by charcoal treatment during recrystallization.[6] However, it is more time-consuming and uses larger quantities of solvent.
Q3: What are the key safety precautions when handling this compound?
A3: this compound and related haloanilines are classified as harmful and irritant compounds.[2] Always handle this chemical in a well-ventilated fume hood. Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the material safety data sheet (MSDS) for specific handling and disposal instructions.
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique, but it can present challenges. This guide addresses common issues.
Q: My compound won't dissolve, even in the boiling solvent. What do I do?
A: There are a few likely causes and solutions:
-
Insufficient Solvent: You may not have added enough solvent. Add small, incremental portions of the boiling solvent until the solid dissolves. Be patient, as dissolution can take time. However, avoid adding a large excess, as this will dramatically reduce your yield.[5]
-
Inappropriate Solvent: The chosen solvent may be too poor for your compound. If you've added a significant volume of solvent (e.g., >20-30 mL per gram) with no success, the solvent is likely unsuitable. You must re-evaluate your solvent choice by performing small-scale solubility tests.[5]
-
Insoluble Impurities: The undissolved material might be an insoluble impurity. If most of your compound has dissolved and a small amount of solid remains, proceed to a hot filtration step to remove it.[7]
Q: No crystals are forming upon cooling. How can I induce crystallization?
A: Supersaturation has likely occurred, and the solution needs a nucleation point to initiate crystal growth. Try these methods in order:
-
Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a surface for crystal nucleation.[5][8]
-
Seeding: If you have a small crystal of the pure product, add it to the solution. This "seed" crystal acts as a template for other molecules to crystallize upon.[8]
-
Extended Cooling: Ensure the solution has cooled to room temperature slowly before moving it to an ice bath. Rapid cooling can sometimes inhibit crystallization or lead to the formation of very small, impure crystals.[9]
Q: My compound "oiled out" instead of crystallizing. What went wrong and how do I fix it?
A: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes saturated at a temperature above the compound's melting point. The melted solid is often immiscible with the solvent.
-
Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation temperature. You can also try adding a "better" co-solvent. For instance, if you are using a water-based system, adding a bit more ethanol can often resolve the issue.[10] Then, allow the solution to cool very slowly, scratching vigorously to encourage crystallization before the oiling-out temperature is reached.
Section 3: Troubleshooting Guide: Column Chromatography
Purifying anilines on silica gel requires specific considerations due to their basic nature.
Q: My compound is streaking/tailing on the silica gel column. How can I fix this?
A: This is the most common issue with amines on silica. It is caused by strong acid-base interactions between the basic aniline (a Lewis base) and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor peak shape and reduced separation efficiency.
-
Solution: Add a competing base to your mobile phase (eluent). The most common choice is triethylamine (Et₃N) at a concentration of 0.1-1%.[11] The triethylamine will interact with the acidic sites on the silica, preventing your target compound from binding too strongly and allowing it to elute in a sharp, symmetrical band.[12]
-
Alternative: Use a different stationary phase. Basic alumina or amine-functionalized silica columns are excellent alternatives that do not exhibit the same acidic character as standard silica gel.[12]
Q: I'm seeing poor separation between my product and an impurity. How can I improve resolution?
A: Improving resolution requires optimizing selectivity and efficiency.
-
Optimize the Mobile Phase: If using a standard hexane/ethyl acetate system, try changing the solvent polarity more gradually (a shallower gradient). You can also introduce a different solvent to change the selectivity. For example, replacing ethyl acetate with dichloromethane or a small amount of methanol can alter the interactions between your compounds and the stationary phase, potentially improving separation.
-
Reduce Flow Rate: Lowering the flow rate increases the equilibration time between the mobile and stationary phases, which can lead to sharper peaks and better resolution.[13]
-
Check Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass of crude material that is 1-5% of the mass of the silica gel.
Q: I have low recovery of my compound from the column. Why?
A: Low recovery is often due to irreversible adsorption onto the column or degradation.
-
Irreversible Adsorption: This is particularly problematic for basic compounds on acidic silica. The use of triethylamine in the eluent, as described above, is the primary solution to this problem.[12]
-
Compound Instability: If your compound is unstable on silica, you may need to minimize its residence time on the column by using a faster flow rate or a stronger eluent. Alternatively, switching to a more inert stationary phase like alumina may be necessary.
Section 4: Detailed Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
This protocol is effective for purifying this compound that is already of moderate purity (>90%). The principle relies on the compound being soluble in hot ethanol but insoluble in cold water.[8]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Two Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in a clean Erlenmeyer flask.
-
In a separate flask, heat ethanol to its boiling point.
-
Add the minimum amount of boiling ethanol to the crude solid to dissolve it completely. Stir and keep the solution at or near its boiling point.
-
Once dissolved, slowly add hot deionized water dropwise to the boiling ethanol solution. Continue adding water until the solution becomes faintly and persistently cloudy. This is the saturation point.
-
Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]
-
Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 20 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture (e.g., 20:80 v/v) to remove any adhering impurities.
-
Allow the crystals to dry completely under vacuum on the funnel before transferring them for final drying.
Protocol 2: Flash Column Chromatography on Silica Gel with a Modified Eluent
This protocol is designed to separate the target compound from less polar and more polar impurities.
Materials:
-
Silica gel (230-400 mesh)
-
Crude this compound
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (Et₃N)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the Eluent: Prepare your mobile phase. A good starting point is a mixture of Hexane and Ethyl Acetate. To this mixture, add 0.5% triethylamine by volume (e.g., 5 mL of Et₃N in 995 mL of eluent).
-
Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/EtOAc + 0.5% Et₃N). Pour the slurry into the column and allow it to pack evenly under positive pressure.
-
Load the Sample: Dissolve the crude material in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself). Alternatively, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Run the Column: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 5% EtOAc to 10%, then 15%) to move the compounds down the column.
-
Collect and Analyze Fractions: Collect the eluent in small fractions using test tubes. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Section 5: Data & Visualization
Table 1: Common Solvents for Recrystallization of Substituted Anilines
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Water | High | 100 | Good for anilines with polar groups; often used as the "poor" solvent in a mixed pair.[8] |
| Ethanol | High | 78 | A versatile "good" solvent for many anilines; miscible with water.[8] |
| Methanol | High | 65 | Similar to ethanol but more volatile. |
| Ethyl Acetate | Medium | 77 | Good for moderately polar compounds; can be paired with hexanes. |
| Toluene | Low | 111 | Suitable for less polar anilines; higher boiling point can be a risk for "oiling out". |
| Hexane/Heptane | Low | 69 / 98 | Typically used as the "poor" solvent for less polar compounds. |
Diagram 1: Decision Workflow for Purification Method Selection
Caption: Decision tree for selecting an appropriate purification method.
Diagram 2: Experimental Workflow for Flash Chromatography
Caption: Step-by-step workflow for flash chromatography purification.
References
- CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents.
-
2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem - NIH. Available at: [Link]
- US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents.
-
(PDF) 2-Chloro-4-iodoaniline - ResearchGate. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at: [Link]
-
Mixed Solvent Recrystallization - OChemPal. Available at: [Link]
-
Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. Available at: [Link]
- US8455691B2 - Process for the purification of aromatic amines - Google Patents.
-
Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process - Justia Patents. Available at: [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]
-
Recrystallization - University of California, Irvine. Available at: [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles - Agilent. Available at: [Link]
-
Recrystallization of Impure Acetanilide and Melting Point Determination - University of Missouri–St. Louis. Available at: [Link]
- US2675409A - Preparation of 2, 4, 6-trichloroaniline - Google Patents.
-
Protein purification troubleshooting guide - Cytiva. Available at: [Link]
-
US Patent No. 8829195 - Regulations.gov. Available at: [Link]
-
Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke - PubMed. Available at: [Link]
-
Troubleshooting Guide - Phenomenex. Available at: [Link]
-
Experiment 1: Recrystallization of Acetanilide - University of California, Santa Cruz. Available at: [Link]
-
Impurities in Pharmaceuticals- A Review - SciSpace. Available at: [Link]
-
Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. echemi.com [echemi.com]
- 3. agilent.com [agilent.com]
- 4. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. rsc.org [rsc.org]
- 12. biotage.com [biotage.com]
- 13. pdf.dutscher.com [pdf.dutscher.com]
removing palladium catalyst residues from 2-Fluoro-4-iodo-6-chloroaniline products
Ticket ID: #4921-Pd-Clean Subject: Removal of Pd residues from 2-Fluoro-4-iodo-6-chloroaniline Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Diagnostic
The Challenge: Removing Palladium (Pd) from This compound is chemically distinct from standard scavenging. The presence of the Iodine atom (a "soft" Lewis base) creates a strong competitive binding effect with Palladium (a "soft" Lewis acid), effectively anchoring the metal to your product. Furthermore, the basic aniline nitrogen can form complexes with Pd(II), and the aryl iodide is susceptible to dehalogenation if aggressive reducing conditions are used.
Compliance Goal: ICH Q3D Class 2B limits (Oral PDE: <100 µ g/day ; Parenteral: <10 µ g/day ).
Diagnostic Workflow
Use the following decision matrix to select the correct protocol for your specific crude stream.
Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on solubility and contamination levels.
The Knowledge Base (FAQs)
Q1: Why is the Palladium sticking so stubbornly to this specific molecule?
A: This is a classic Hard-Soft Acid-Base (HSAB) issue.
-
The Trap: Palladium is a "soft" acid. Your molecule contains an Iodine atom, which is a large, polarizable "soft" base. Unlike lighter halogens (F, Cl), Iodine coordinates strongly with Pd.
-
The Consequence: Standard washes (water/brine) or weak ligands (celite) cannot break the Pd-Iodine bond. You need a ligand with a higher affinity for Pd than the Iodine has.
-
The Solution: Thiol (-SH) groups are softer and form stronger bonds with Pd than Iodine does. You must use thiol-based scavengers (Si-Thiol) or washes (L-Cysteine).
Q2: My product turned grey/black after workup. What happened?
A: This indicates the formation of Colloidal Palladium (Pd(0)) .
-
Cause: If the reaction mixture was allowed to stand too long or exposed to air without quenching, soluble Pd complexes can aggregate into nanoparticles.
-
Fix: Colloidal Pd is not easily chelated by silica scavengers because it is not molecular.
-
Step 1: Filter through a tight pad of Celite or diatomaceous earth to physically trap the particles.
-
Step 2: If color persists, treat with Activated Carbon (specifically synthetic carbon like Carboxen or Darco KB-B) before using a chemical scavenger.
-
Q3: I observed a 15% yield loss and de-iodination. Why?
A: This is likely due to Catalytic Hydrogenolysis .
-
Mechanism: If you used a scavenger that contains residual hydride sources (or if H2 gas was present from a previous step) in the presence of Pd, the C-I bond is the first to break, replacing Iodine with Hydrogen.
-
Prevention:
-
Avoid formate-based scavengers.
-
Ensure the pH is neutral (pH 6-8). High pH promotes dehalogenation.
-
Keep temperature < 50°C during scavenging.
-
Standard Operating Procedures (Protocols)
METHOD A: Silica-Thiol Scavenging (The Gold Standard)
Best for: High-value intermediates, soluble products, strict ppm limits.
Materials:
-
SiliCycle Si-Thiol or Biotage ISOLUTE® Si-Thiol (Loading ~1.2 mmol/g).
-
Solvent: THF, DCM, or Ethyl Acetate (Avoid MeOH if product crystallizes).
Protocol:
-
Dissolution: Dissolve the crude this compound in 10 volumes of solvent (e.g., 10 mL per 1 g product).
-
Dosage Calculation: Add 4 equivalents of Si-Thiol relative to the estimated residual Pd content.
-
Rule of Thumb: If Pd content is unknown, add 10% w/w of scavenger relative to the product mass.
-
-
Incubation: Stir gently at 40°C for 4 hours .
-
Critical: Do not reflux. High heat risks C-I bond cleavage.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a sintered glass funnel.
-
Wash: Rinse the silica cake with 2 volumes of fresh solvent to recover adsorbed product.
-
Analysis: Evaporate a small aliquot and test for Pd (ICP-MS).
METHOD B: Aqueous L-Cysteine Wash (The Bulk Cleaner)
Best for: Large scale (>100g), high initial Pd loads (>1000 ppm).
Mechanism: L-Cysteine is a water-soluble amino acid with a thiol group. It strips Pd from the organic layer into the aqueous layer.
Protocol:
-
Preparation: Dissolve the crude product in a water-immiscible solvent (Ethyl Acetate or Toluene).
-
Reagent Prep: Prepare a 10% (w/v) aqueous solution of L-Cysteine.
-
Extraction: Add the L-Cysteine solution to the organic layer (Ratio: 1:1 v/v).
-
Agitation: Heat to 45°C and stir vigorously for 1 hour.
-
Note: The aqueous layer may turn dark red/brown (Pd-Cysteine complex).
-
-
Separation: Separate the layers. Discard the aqueous (lower) layer.
-
Repeat: Repeat the wash 2 more times or until the aqueous layer remains colorless.
-
Final Wash: Wash the organic layer once with 5% NaHCO3 (to remove residual cysteine) and once with Brine.
Technical Data & Scavenger Comparison
The following table summarizes the efficiency of different removal methods specifically for halogenated anilines containing soft-base donors (Iodine).
| Method | Mechanism | Pd Capacity (mg/g) | Selectivity | Risk Profile |
| Si-Thiol | Chelation (Tridentate) | ~40-50 | High | Low. Minimal product loss. |
| Activated Carbon | Physisorption | Variable (5-20) | Low | High. Adsorbs aromatic rings (yield loss). |
| L-Cysteine | Phase Transfer Chelation | High | Medium | Low. Requires phase separation.[1] |
| TMT (Trimercaptotriazine) | Precipitation | Very High | High | Medium. TMT-Pd precipitates can be colloidal/hard to filter. |
Mechanism of Action: The "Soft-Soft" Capture
The diagram below illustrates why Thiol scavengers displace the Iodine coordination.
Figure 2: Competitive displacement mechanism. The Thiol ligand on the silica support out-competes the Iodine atom on the aniline ring for Palladium binding, effectively sequestering the metal.
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation.[2] (2019). Available at: [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Available at: [Link]
-
Biotage White Paper. (2023). Are Metal Scavengers Better Than Carbon? Biotage Blog.[3] Available at: [Link][3]
-
Organic Process Research & Development. (2006). Practical Methods for the Removal of Residual Palladium from Reaction Mixtures. ACS Publications. Available at: [Link]
Sources
resolving regioisomer mixtures containing 2-Fluoro-4-iodo-6-chloroaniline
Ticket Subject: Resolution of Regioisomer Mixtures: 2-Fluoro-4-iodo-6-chloroaniline Ticket ID: #RXN-774-HALO Assigned Specialist: Senior Application Scientist, Separation Sciences Division Status: Open Priority: High (Process Bottleneck)[1]
Executive Summary & Problem Diagnosis
User Context: You are likely synthesizing This compound (hereafter Target-A ) as a key intermediate for MEK inhibitors (e.g., Trametinib analogs).
The Core Issue: The synthesis typically involves the iodination of 2-fluoro-6-chloroaniline or the chlorination of 2-fluoro-4-iodoaniline.[1] Both routes are prone to generating "silent" regioisomers that co-elute on standard C18 silica.
The "Regioisomer Trap":
-
Target-A: this compound (Desired)
-
Impurity-B (The Scrambler): 2-Fluoro-4-chloro-6-iodoaniline (Often arises from starting material impurities or halogen scrambling).[1]
-
Impurity-C (The Over-reaction): 2,4-Dichloro-6-iodoaniline (If chlorination is too aggressive).[1]
Because Fluorine (F), Chlorine (Cl), and Iodine (I) are all electron-withdrawing and lipophilic, these isomers possess nearly identical
Troubleshooting Guide: Resolution Protocols
Protocol A: High-Resolution HPLC (Analytical & Prep)
Best for: <5g scale, purity analysis, and impurity isolation.[1]
Standard C18 columns often fail to resolve positional halogen isomers because they rely primarily on hydrophobicity. You must exploit
Recommended Stationary Phase: Pentafluorophenyl (PFP) or Phenyl-Hexyl .[1]
-
Mechanism:[1] The PFP phase interacts strongly with the electron-deficient aromatic ring of the haloaniline. The positional difference of the Iodine atom (bulky, polarizable) vs. Fluorine (small, electronegative) creates distinct steric and electronic interaction profiles with the PFP ligands.
Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | Kinetex F5 (PFP) or equivalent, 2.6µm | Maximizes shape selectivity for halogenated aromatics.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Keeps the aniline protonated (though pKa is low, this ensures consistency). |
| Mobile Phase B | Methanol (NOT Acetonitrile) | MeOH allows for stronger |
| Gradient | 50% B to 70% B over 20 min | Shallow gradient is required for isomer separation. |
| Detection | UV @ 254 nm & 280 nm | Iodine-carbon bonds absorb strongly; 280 nm helps distinguish I-substituted positions.[1] |
Protocol B: Bulk Purification via Derivatization (The "Acetamide" Route)
Best for: >10g scale, process chemistry.
Since the aniline is extremely weak (pKa < 1.0), it will not form stable salts with weak acids (like acetic acid) and requires strong mineral acids (HCl/H2SO4) to protonate, which often leads to oiling out rather than crystallization.
The Fix: Temporarily convert the aniline to an acetanilide .
-
Acetylation: React the crude mixture with Acetic Anhydride (
) in Toluene.-
Result: Forms N-(2-fluoro-4-iodo-6-chlorophenyl)acetamide .[1]
-
Benefit: The amide dramatically changes the crystal lattice packing properties. The bulky Iodine at the para position (Target) packs differently than Iodine at the ortho position (Impurity).
-
-
Recrystallization:
-
Solvent: Ethanol/Water (3:1) or Toluene/Heptane.
-
Procedure: Dissolve hot, cool slowly. The target isomer typically crystallizes first due to symmetry.
-
-
Hydrolysis: Reflux the purified crystals in Ethanol/HCl (6N) to strip the acetyl group and regenerate the free aniline.
Visual Workflow: Decision Logic
The following diagram outlines the critical decision path for purifying your mixture based on scale and impurity profile.
Figure 1: Purification Decision Tree.[1] Selects pathway based on scale and leverages specific chemical properties (shape selectivity vs. lattice packing).
Frequently Asked Questions (FAQs)
Q1: Why is my aniline "oiling out" when I try to make the HCl salt? A: This is a classic issue with poly-halogenated anilines. The electron-withdrawing effects of F, Cl, and I reduce the basicity of the amine nitrogen significantly (pKa drops to ~0.5 - 1.0).
-
The Physics: The lattice energy of the salt is lower than the solvation energy of the oil.
-
The Fix: Do not use water as the primary solvent for salt formation. Use anhydrous diethyl ether or dioxane .[1] Bubble dry HCl gas into the solution. The hydrochloride salt will precipitate as a solid in anhydrous conditions.
Q2: I see a "ghost peak" in HPLC that grows over time. What is it? A: This is likely de-iodination or photolytic degradation .
-
Cause: Carbon-Iodine bonds are weak and photosensitive.[1] Exposure to ambient light during long HPLC runs can cleave the iodine, replacing it with hydrogen or a hydroxyl group.
-
Solution: Use amber vials for all samples and wrap the column/lines in foil if the run time exceeds 4 hours.
Q3: Can I use Flash Chromatography (Silica) for this separation? A: Generally, no .
-
Reason: The regioisomers have nearly identical polarities on normal phase silica. You might see a "shoulder," but baseline resolution is rare.
-
Exception: If you impregnate the silica with Silver Nitrate (
), you might achieve separation based on the pi-cloud density differences, but this is expensive and messy. Stick to the PFP-HPLC or Derivatization methods.[1]
Key Physical Data
| Property | Value (Approx) | Implication for Handling |
| Molecular Weight | 271.46 g/mol | Confirm via MS (M+H 272/274 pattern).[1] |
| LogP | 3.2 – 3.5 | Highly lipophilic; low water solubility. |
| pKa (Conjugate Acid) | ~0.5 – 1.0 | Extremely weak base; requires strong acid to protonate. |
| Appearance | Off-white to grey solid | Darkens upon oxidation/light exposure.[1] |
References
-
Advanced Materials Technology. "Isocratic Separation of Anilines on HALO 5 Phenyl-Hexyl." HPLC Application Notes. Accessed February 26, 2026. [Link]
-
Gross, K. C., & Seybold, P. G. "Substituent Effects on the Physical Properties and pKa of Aniline."[2] AFIT Scholar. Accessed February 26, 2026. [Link]
-
University of Alberta. "Recrystallization - Single Solvent & Two Solvent Methods."[1] Department of Chemistry Guides. Accessed February 26, 2026. [Link]
-
PubChem. "2-Fluoro-4-iodoaniline Compound Summary."[1] National Library of Medicine. Accessed February 26, 2026. [Link]
Sources
Validation & Comparative
A Comparative Guide to the C13 NMR Chemical Shifts of 2-Chloro-6-fluoro-4-iodoaniline
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly C13 NMR, provides an unparalleled view into the carbon framework of a molecule. This guide offers an in-depth analysis of the expected C13 NMR chemical shifts for 2-Chloro-6-fluoro-4-iodoaniline, a polysubstituted aromatic amine with significant potential as a building block in medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage a comparative approach, drawing on experimental data from structurally analogous compounds and the foundational principles of NMR spectroscopy to provide a robust and well-supported analysis.
The Structural Landscape of 2-Chloro-6-fluoro-4-iodoaniline
To understand the C13 NMR spectrum of 2-Chloro-6-fluoro-4-iodoaniline, we must first consider its structure and the electronic influence of each substituent on the aniline ring. The molecule features an amino group (-NH2), a strong activating group, and three halogen substituents: fluorine (-F), chlorine (-Cl), and iodine (-I), which exhibit both inductive electron-withdrawing and resonance electron-donating effects. The interplay of these substituents creates a unique electronic environment for each carbon atom in the benzene ring, leading to distinct chemical shifts.
Figure 1. Structure and atom numbering of 2-Chloro-6-fluoro-4-iodoaniline.
Predicting Chemical Shifts: A Comparative Analysis
In the absence of direct experimental data, we can predict the C13 NMR chemical shifts of 2-Chloro-6-fluoro-4-iodoaniline by analyzing the spectra of simpler, related anilines. The following table presents experimental data for aniline and its halogenated derivatives. These compounds provide a baseline and allow for the dissection of individual substituent effects.
| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Solvent |
| Aniline | 146.7 | 118.6 | 129.1 | 115.1 | 129.1 | 118.6 | CDCl3 |
| 4-Iodoaniline | 146.1 | 117.3 | 137.9 | 79.4 | 137.9 | 117.3 | CDCl3 |
| 2-Fluoroaniline | 134.6 (d) | 152.9 (d) | 118.7 (d) | 124.5 (d) | 115.4 (d) | 117.0 (d) | CDCl3 |
| 2-Chloroaniline | 144.1 | 119.5 | 128.4 | 115.8 | 132.7 | 109.4 | CDCl3 |
| Predicted: 2-Chloro-6-fluoro-4-iodoaniline | ~135-145 | ~110-120 | ~130-140 | ~80-90 | ~120-130 | ~145-155 | CDCl3 |
Note: Data for aniline and its derivatives are sourced from various publicly available spectral databases. The predicted values for the target compound are estimations based on the additive effects of the substituents.
Deciphering Substituent Effects
The chemical shift of each carbon in the aromatic ring is influenced by the electronic properties of the substituents.[1][2][3]
-
Amino Group (-NH2): As a strong electron-donating group, the amino group significantly shields the ortho (C2, C6) and para (C4) carbons, causing their signals to appear at a lower chemical shift (upfield) compared to benzene (128.5 ppm). Conversely, the ipso carbon (C1) is deshielded.
-
Halogens (-F, -Cl, -I): Halogens exert a dual influence: a strong inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+R).[4]
-
Inductive Effect: This effect deshields the attached carbon and, to a lesser extent, other carbons in the ring. The strength of the inductive effect decreases down the group (F > Cl > I).
-
Resonance Effect: The donation of lone pair electrons into the ring shields the ortho and para positions.
-
Heavy Atom Effect (Iodine): A unique characteristic of iodine is the "heavy atom effect," which causes a significant upfield shift (shielding) of the directly attached carbon.[5] This is evident in the C4 chemical shift of 4-iodoaniline (79.4 ppm), which is dramatically lower than in aniline.
-
Predicted Spectrum of 2-Chloro-6-fluoro-4-iodoaniline: A Carbon-by-Carbon Analysis
Based on the principles outlined above and the comparative data, we can predict the approximate chemical shifts for each carbon in 2-Chloro-6-fluoro-4-iodoaniline.
Figure 2. Logical relationship between substituents, carbon environments, and predicted chemical shifts.
-
C1 (~135-145 ppm): Attached to the electron-donating amino group, this carbon will be deshielded relative to benzene but will experience some shielding from the ortho fluorine and chlorine.
-
C2 (~110-120 ppm): This carbon is ortho to the strongly shielding amino group and ipso to the deshielding chlorine atom. The net effect is expected to be a significant upfield shift.
-
C3 (~130-140 ppm): Positioned meta to the amino group, it will be less affected by its resonance. However, it is ortho to the chlorine and meta to the fluorine and iodine, leading to a downfield shift.
-
C4 (~80-90 ppm): The heavy atom effect of the directly attached iodine will dominate, causing a strong upfield shift for this carbon, placing its signal in a relatively uncongested region of the spectrum.
-
C5 (~120-130 ppm): This carbon is meta to the amino and chloro groups and ortho to the iodine. The combined effects will likely result in a chemical shift close to that of unsubstituted benzene.
-
C6 (~145-155 ppm): Being ortho to the amino group and ipso to the highly electronegative fluorine atom, this carbon will experience significant deshielding. The C-F coupling will also be a key identifying feature, likely resulting in a doublet.
Experimental Protocol for C13 NMR Acquisition
For researchers aiming to acquire an experimental spectrum of 2-Chloro-6-fluoro-4-iodoaniline, the following protocol is recommended:
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a suitable solvent as it is relatively non-polar and its residual solvent peak at ~77 ppm does not typically interfere with the aromatic region.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Experiment: Proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Processing: Apply an exponential multiplication with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the spectrum to the CDCl3 solvent peak at 77.16 ppm.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the C13 NMR chemical shifts for 2-Chloro-6-fluoro-4-iodoaniline. By leveraging a comparative approach with known compounds and applying fundamental principles of NMR spectroscopy, we have established a reliable framework for interpreting the spectrum of this complex molecule. The predicted chemical shifts, particularly the significant upfield shift of the iodine-bearing carbon and the downfield shift of the fluorine-bearing carbon, serve as key identifiers. This in-depth guide is intended to empower researchers in their synthetic and analytical endeavors, facilitating the unambiguous characterization of this and other similarly substituted anilines.
References
-
Mandal, S. et al. (2017). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Inorganic Chemistry, 56(14), 8137-8146. Available at: [Link]
-
Xu, Y.-H., Wang, C., & Qu, F. (2008). 2-Chloro-4-iodoaniline. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2300. Available at: [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-iodoaniline. PubChem. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm. Available at: [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Available at: [Link]
-
SpectraBase. (n.d.). 2-Chloro-4,6-dinitro-aniline. Available at: [Link]
-
National Center for Biotechnology Information. (2008). 2-Chloro-4-iodoaniline. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Available at: [Link]
-
Shimadzu. (n.d.). [13C6]-4-Iodo-2-fluoroaniline. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Iodoaniline. PubChem. Available at: [Link]
-
MDPI. (2005, January 31). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Available at: [Link]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table. Available at: [Link]
-
YouTube. (2021, February 2). S'21 - NMR 4 - 13C Shift JUST MEMORIZE THESE. Available at: [Link]
-
Royal Society of Chemistry. (2017, July 21). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13 C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]
-
JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]
-
JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Available at: [Link]
Sources
- 1. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13 C NMR chemical shifts in substituted benzenes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02163A [pubs.rsc.org]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-4-iodo-6-chloroaniline and its Alternatives
For the modern researcher, scientist, and drug development professional, the precise structural elucidation and quantification of complex synthetic intermediates like 2-Fluoro-4-iodo-6-chloroaniline is paramount. This trisubstituted aniline is a valuable building block in medicinal chemistry and materials science, where its unique substitution pattern can significantly influence the properties of the final product. A deep understanding of its analytical behavior is therefore not just academic, but a critical component of robust quality control and reaction monitoring.
This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of this compound, offering a predictive framework based on established chemical principles. Furthermore, it presents a critical comparison with alternative analytical techniques, empowering researchers to make informed decisions based on the specific requirements of their experimental context.
The Gold Standard: Unraveling Fragmentation with Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[1] Its high sensitivity, selectivity, and the rich structural information provided by mass spectrometry make it an indispensable tool.[1]
Predicting the Fragmentation Fingerprint
The electron ionization (EI) mass spectrum of an organic molecule provides a unique fingerprint based on the fragmentation of the molecular ion.[2] For this compound (Molecular Weight: 271.46 g/mol , Formula: C₆H₄ClFIN), the fragmentation is governed by the interplay of the aniline moiety, and the three different halogen substituents.[3] Aromatic systems are relatively stable, often resulting in a prominent molecular ion peak.[2] The presence of a single nitrogen atom dictates that the molecular ion will have an odd mass-to-charge ratio (m/z), a principle known as the Nitrogen Rule.[2]
The primary fragmentation pathways for aromatic amines can involve the loss of neutral molecules like HCN.[2] Halogenated compounds, particularly those with chlorine, exhibit characteristic isotopic patterns and are prone to losing the halogen atom as a radical.[2] The relative lability of the carbon-halogen bond (C-I < C-Br < C-Cl < C-F) will significantly influence the fragmentation cascade.
Based on these principles, the expected major fragment ions for this compound are summarized in the table below.
| m/z (predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 271/273 | [C₆H₄ClFIN]⁺• | Molecular Ion (M⁺•) |
| 144/146 | [M - I]⁺ | Loss of iodine radical |
| 236 | [M - Cl]⁺ | Loss of chlorine radical |
| 252 | [M - F]⁺ | Loss of fluorine radical (less likely) |
| 244/246 | [M - HCN]⁺• | Loss of neutral hydrogen cyanide |
| 117 | [C₆H₄FCl]⁺• | Loss of I and NH₂ |
| 99 | [C₆H₄F]⁺ | Loss of I, Cl, and NH₂ |
Visualizing the Fragmentation Cascade
The logical flow of the fragmentation process for this compound can be visualized as a hierarchical breakdown from the molecular ion to smaller, stable fragment ions.
Detailed Experimental Protocol: GC-MS Analysis
This protocol provides a general framework for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dissolve a known weight in a suitable solvent and dilute to fall within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern.
-
Quantify the analyte using the calibration curve generated from the standards.
A Comparative Look: Alternative Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques can be employed for the analysis of this compound, each with its own set of advantages and limitations.[1]
| Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[1] | Suitable for less volatile or thermally labile compounds; non-destructive.[1] | Lower sensitivity and selectivity compared to GC-MS; provides no structural information for definitive identification.[1] |
| Gas Chromatography with Electron Capture Detection (GC-ECD) | Separation by gas chromatography with a detector that is highly sensitive to electronegative compounds (containing halogens).[4] | Extremely high sensitivity for halogenated compounds, leading to very low detection limits.[4] | Not universally selective; provides no structural information, requiring confirmation by a second method. |
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detector Wavelength: Determined by measuring the UV spectrum of the analyte (typically around 254 nm for aromatic compounds).
Experimental Protocol: GC-ECD Analysis
1. Sample Preparation:
-
Follow the same sample preparation procedure as for GC-MS analysis.
2. GC-ECD Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System equipped with an Electron Capture Detector.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Inlet and Detector Temperatures: 250°C and 300°C, respectively.
-
Oven Temperature Program: Similar to the GC-MS method, but may require optimization.
-
Carrier and Makeup Gas: Nitrogen or Argon/Methane.
Conclusion: Selecting the Right Tool for the Job
The choice of analytical technique for this compound depends critically on the research question. For unambiguous identification and structural confirmation, GC-MS is the unequivocal gold standard , providing a detailed fragmentation pattern that acts as a molecular fingerprint. For routine quantification where high sensitivity to halogenated compounds is the primary concern and the identity of the analyte is already established, GC-ECD offers an excellent, cost-effective alternative . HPLC-UV may be considered for non-volatile matrices or when a non-destructive technique is required, though with the caveat of lower specificity.
By understanding the nuances of each technique and the predictable fragmentation behavior of this complex molecule, researchers can confidently select and implement the most appropriate analytical strategy to achieve their scientific goals.
References
-
ARKAT USA, Inc. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC 2000 (vi) 923-930. Available at: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
ResearchGate. Fragmentation dynamics of the doubly charged aniline: The source of kinetically excited C n H 3 + ions. Available at: [Link]
-
National Center for Biotechnology Information. 2-Fluoro-4-iodoaniline. PubChem Compound Database. Available at: [Link]
-
PubMed. Method for multiresidue determination of halogenated aromatics and PAHs in combustion-related samples. Available at: [Link]
-
National Center for Biotechnology Information. Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Available at: [Link]
-
AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Available at: [Link]
-
NIST. 2-Fluoro-4-iodotoluene. NIST WebBook. Available at: [Link]
-
Environmental Protection Agency. Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. Available at: [Link]
-
PubMed. Analysis of 2,4,6-trichloroanisole in wines using solid-phase microextraction coupled to gas chromatography-mass spectrometry. Available at: [Link]
-
YouTube. Fragmentation in Mass Spectrometry. Available at: [Link]
-
Semantic Scholar. Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Available at: [Link]
-
ResearchGate. Mass spectra of aniline with different ionization methods. Available at: [Link]
-
Spectroscopy Online. Halogenated Organic Compounds. Available at: [Link]
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Available at: [Link]
-
LCGC International. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available at: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
-
National Center for Biotechnology Information. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]
-
Restek. Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]
Sources
Technical Comparison: Chemoselectivity and Functionalization of 2-Fluoro-4-iodo-6-chloroaniline vs. 4-Bromo Analog
[1]
Executive Summary
In the high-stakes arena of medicinal chemistry, the selection of polyhalogenated aniline scaffolds is rarely a trivial decision. It is a strategic choice that dictates the efficiency, selectivity, and scalability of downstream synthesis.
This guide provides a rigorous technical comparison between 2-Fluoro-4-iodo-6-chloroaniline (Compound A) and its 4-bromo analog, 2-Fluoro-4-bromo-6-chloroaniline (Compound B) .[1] While both serve as tri-functionalized building blocks for kinase inhibitors and agrochemicals, their utility diverges significantly under cross-coupling conditions.
The Core Distinction:
-
Compound A (4-Iodo): Offers kinetic superiority.[1] The C-I bond allows for chemoselective functionalization at room temperature, preserving the C-Cl bond and the aniline moiety for subsequent steps. It is the reagent of choice for complex, multi-step sequences requiring orthogonality.
-
Compound B (4-Bromo): Offers thermodynamic stability and cost efficiency.[1] However, it requires higher activation energies (elevated temperatures/specialized ligands) to effect C-4 coupling, narrowing the window of selectivity against the C-Cl bond.
Electronic and Steric Profile
Understanding the physical organic environment of these molecules is prerequisite to predicting their reactivity.
Bond Dissociation Energy (BDE) & Lability
The reactivity hierarchy follows the bond strength. The C-I bond is significantly weaker than the C-Br bond, translating to a faster rate of oxidative addition to Pd(0) species.[2]
| Bond Type | Approx.[3][4][5][6][7] BDE (kcal/mol) | Relative Reactivity (Pd-Cat) | Implications for Synthesis |
| C–I (Compound A) | ~65 | High | Reacts at RT-60°C. Complete selectivity over C-Cl. |
| C–Br (Compound B)[1] | ~81 | Moderate | Reacts at 80-110°C. Risk of competitive C-Cl activation.[1] |
| C–Cl (Both) | ~95 | Low | Inert under standard Suzuki conditions; requires Buchwald ligands. |
| C–F (Both) | ~115 | Inert | Generally stable; directs ortho-lithiation if amine is protected. |
The Ortho-Effect (2-F, 6-Cl)
Both molecules share a 2-Fluoro-6-Chloro substitution pattern flanking the amine.[1]
-
Steric Crowding: The bulky Chlorine at C-6 forces the amine group out of planarity, slightly reducing its conjugation with the ring.
-
Electronic Withdrawal: The Fluorine at C-2 is a strong inductive withdrawer (-I effect), reducing the basicity of the aniline nitrogen (
< 3.0). This makes the amine less nucleophilic, reducing the need for protection in some acid-catalyzed reactions, but requiring stronger bases for N-alkylation.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Comparative Reactivity Analysis
Scenario 1: Suzuki-Miyaura Coupling (C-4 Arylation)
This is the primary application for these scaffolds.[1]
-
Compound A (Iodo): The C-I bond undergoes oxidative addition to Pd(PPh
) or Pd(dppf)Cl rapidly. -
Compound B (Bromo): The C-Br bond is sluggish with simple catalysts at low temperatures.
Scenario 2: Lithium-Halogen Exchange
For generating the aryl-lithium species:
-
Compound A: Rapid exchange with
-PrMgCl orngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -BuLi at -78°C. The exchange is chemoselective for Iodine. -
Compound B: Exchange is slower and may compete with deprotonation of the aniline protons (if unprotected) or ortho-lithiation directed by the Fluorine.
Reactivity Flowchart
The following diagram illustrates the decision logic and reaction pathways.
Figure 1: Decision matrix for selecting between 4-Iodo and 4-Bromo analogs based on reaction conditions and desired selectivity.
Experimental Protocols
These protocols are designed to highlight the operational differences. Note: All reactions should be performed under an inert atmosphere (Argon/Nitrogen).[11]
Protocol A: Chemoselective Suzuki Coupling of Compound A (4-Iodo)
Objective: Coupling with Phenylboronic acid while preserving the C-Cl bond.[1]
-
Reagents:
-
Compound A (1.0 equiv, 1.0 mmol)
-
Phenylboronic acid (1.1 equiv)
-
Pd(PPh
) (3 mol%) -
Na
CO (2.0 equiv, 2M aqueous solution) -
Solvent: Toluene/Ethanol (4:1, 10 mL)
-
-
Procedure:
-
Charge a Schlenk flask with Compound A, boronic acid, and catalyst. Evacuate and backfill with Argon (3x).
-
Add degassed solvents and base.[12]
-
Heat to 60°C for 4 hours.
-
Checkpoint: Monitor by TLC/LCMS. The starting material should be consumed rapidly.
-
-
Workup:
-
Cool to RT, dilute with EtOAc, wash with water/brine. Dry over Na
SO .
-
-
Expected Outcome: >90% Yield. No dechlorination observed.
Protocol B: Coupling of Compound B (4-Bromo)
Objective: Achieving the same transformation requires more energy.
-
Reagents:
-
Compound B (1.0 equiv, 1.0 mmol)
-
Phenylboronic acid (1.5 equiv) — Excess required due to slower kinetics.
-
Pd(dppf)Cl
(5 mol%) — More robust catalyst needed. -
K
PO (3.0 equiv) -
Solvent: 1,4-Dioxane (10 mL)
-
-
Procedure:
-
Prepare flask as above.
-
Heat to 100°C (Reflux) for 12–16 hours.
-
Checkpoint: If conversion stalls, add S-Phos (5 mol%) to boost the catalytic cycle.
-
-
Expected Outcome: 75–85% Yield. Careful purification required to remove any protodehalogenated byproducts.
Mechanism and Selectivity Logic
The following diagram details the oxidative addition preference, which is the rate-determining step differentiating these two molecules.
Figure 2: Mechanistic pathway showing the kinetic advantage of the Iodo-substituent in Palladium-catalyzed cycles.[1]
Conclusion and Recommendation
Use Compound A (this compound) when:
-
You require high chemoselectivity in the presence of other halogens.
-
The substrate contains sensitive functional groups that cannot withstand temperatures >80°C.
-
You are performing a sequential "one-pot" multi-coupling reaction.[1]
Use Compound B (2-Fluoro-4-bromo-6-chloroaniline) when:
-
Cost is the primary driver (typically 30–50% cheaper at scale).
-
The reaction conditions can be aggressive (high heat/strong base) without degrading the molecule.
-
You are using highly active modern catalyst systems (e.g., Buchwald precatalysts) that negate the reactivity difference.
References
Sources
- 1. EP0470669A2 - Preparation of fluorophenols, fluorohalophenols, N-acylfluoroanilines, and N-acylfluorohaloanilines - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 885453-49-6 CAS|2-氯-6-氟-4-溴苯胺|生产厂家|价格信息 [m.chemicalbook.com]
- 9. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
- 10. 4-Bromo-2-chloro-6-fluoro-phenylamine | 885453-49-6 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. vanderbilt.edu [vanderbilt.edu]
- 13. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
